molecular formula C18H26O4 B033061 Decyl hydrogen phthalate CAS No. 24539-60-4

Decyl hydrogen phthalate

Cat. No.: B033061
CAS No.: 24539-60-4
M. Wt: 306.4 g/mol
InChI Key: FEFCILUKYGHITK-UHFFFAOYSA-N
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Description

Decyl hydrogen phthalate is a significant monoester derivative of phthalic acid, primarily valued in research for its role as a plasticizer intermediate and a reference standard in analytical chemistry. Its mechanism of action involves the disruption of polymer-polymer interactions; the long decyl alkyl chain imparts increased hydrophobicity and reduces crystallinity when incorporated into polymer matrices, thereby enhancing flexibility. This compound is extensively used in the development and study of specialized plasticizers for polymers like PVC, where researchers investigate its compatibility, migration resistance, and efficiency compared to di-alkyl phthalates. Furthermore, this compound serves as a crucial precursor in organic synthesis for creating more complex diester compounds or functionalized materials. In chromatography, it is employed as a standard for method development and quantification in environmental and polymer analysis. Its properties make it a subject of interest in studies focused on the leaching behavior, environmental fate, and toxicological profile of phthalate esters, providing essential insights for material safety and sustainability assessments. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-decoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H26O4/c1-2-3-4-5-6-7-8-11-14-22-18(21)16-13-10-9-12-15(16)17(19)20/h9-10,12-13H,2-8,11,14H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFCILUKYGHITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885271
Record name 1,2-Benzenedicarboxylic acid, 1-decyl ester
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Molecular Weight

306.4 g/mol
Source PubChem
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CAS No.

24539-60-4
Record name 1-Decyl 1,2-benzenedicarboxylate
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Record name 1,2-Benzenedicarboxylic acid, 1-decyl ester
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Record name 1,2-Benzenedicarboxylic acid, 1-decyl ester
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Record name 1,2-Benzenedicarboxylic acid, 1-decyl ester
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Record name Decyl hydrogen phthalate
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Foundational & Exploratory

An In-depth Technical Guide to 2-Decoxycarbonylbenzoic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Decoxycarbonylbenzoic acid, a long-chain phthalic acid monoester. The document delves into its chemical structure, physicochemical properties, and detailed methodologies for its synthesis and analytical characterization. Furthermore, it explores the compound's relevance in industrial applications and its complex role within the pharmaceutical sciences, considering both its potential utility and the toxicological concerns associated with the broader class of phthalates. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development, offering a foundational understanding of this specific molecule.

Introduction

2-Decoxycarbonylbenzoic acid, also known to as monodecyl phthalate, is an organic compound belonging to the family of phthalic acid monoesters (PAMs). It is characterized by a benzoic acid core with a decoxycarbonyl group at the ortho position. As a member of the phthalate family, it shares certain characteristics with this broad class of chemicals, which are widely used as plasticizers in various industries. However, its specific properties as a long-chain monoester bestow upon it a unique profile that warrants detailed investigation, particularly for specialized applications.

This guide will provide a thorough examination of 2-Decoxycarbonylbenzoic acid, from its fundamental chemical and physical properties to its synthesis and analysis. It will also address its current and potential applications, with a particular focus on the context of drug development, while also considering the necessary safety and toxicological aspects.

Chemical Structure and Physicochemical Properties

The chemical identity and key properties of 2-Decoxycarbonylbenzoic acid are summarized below.

Chemical Identifiers
IdentifierValue
IUPAC Name 2-(decyloxycarbonyl)benzoic acid
Synonyms Monodecyl Phthalate, Decyl hydrogen phthalate, 1,2-Benzenedicarboxylic acid, 1-decyl ester
CAS Number 24539-60-4[1]
Chemical Formula C18H26O4
Molecular Weight 306.40 g/mol
SMILES CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O
InChI InChI=1S/C18H26O4/c1-2-3-4-5-6-7-8-11-14-22-18(21)16-13-10-9-12-15(16)17(19)20/h9-10,12-13H,2-8,11,14H2,1H3,(H,19,20)
Physicochemical Properties
PropertyValueSource
Melting Point Data not available
Boiling Point Data not available
Solubility Insoluble in water. Generally soluble in organic solvents like ethanol, toluene, and diethyl ether.General trend for long-chain carboxylic acids[2]
Appearance Expected to be a white or colorless crystalline solid.Based on similar compounds
LogP (Octanol/Water Partition Coefficient) Predicted to be high due to the long alkyl chain.
Chemical Structure Diagram

Caption: Chemical structure of 2-Decoxycarbonylbenzoic acid.

Synthesis and Purification

The synthesis of 2-Decoxycarbonylbenzoic acid is typically achieved through the esterification of phthalic anhydride with 1-decanol. This reaction proceeds via the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the monoester.

Synthetic Workflow

synthesis_workflow start Starting Materials: Phthalic Anhydride & 1-Decanol reaction Reaction: Esterification (with or without catalyst) start->reaction Mixing workup Work-up: Neutralization & Extraction reaction->workup Crude Product purification Purification: Recrystallization or Chromatography workup->purification Isolated Crude product Final Product: 2-Decoxycarbonylbenzoic Acid purification->product Pure Compound

Caption: General workflow for the synthesis of 2-Decoxycarbonylbenzoic acid.

Detailed Experimental Protocol (Exemplary)

This protocol is based on general procedures for the synthesis of phthalic acid monoesters and may require optimization.

Materials:

  • Phthalic anhydride

  • 1-Decanol

  • Toluene (or other suitable solvent)

  • Pyridine (optional, as a catalyst)

  • Sodium carbonate (for work-up)

  • Hydrochloric acid (for work-up)

  • Anhydrous magnesium sulfate (for drying)

  • Hexane and Ethyl Acetate (for chromatography or recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (1 equivalent) and 1-decanol (1 equivalent) in toluene.

  • Esterification: The mixture is heated to reflux. The reaction can be catalyzed by the addition of a small amount of pyridine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with a saturated solution of sodium carbonate to remove any unreacted phthalic anhydride and the desired product as its sodium salt. The aqueous layer is then acidified with hydrochloric acid to precipitate the 2-Decoxycarbonylbenzoic acid.

  • Isolation and Drying: The precipitated product is extracted with an organic solvent. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Analytical Characterization

The structure and purity of synthesized 2-Decoxycarbonylbenzoic acid can be confirmed using a variety of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, the methylene protons of the decyl chain, and the acidic proton of the carboxylic acid group. The aromatic protons will appear in the downfield region (typically 7.5-8.0 ppm). The methylene protons adjacent to the ester oxygen will be deshielded and appear around 4.3 ppm. The other methylene protons of the decyl chain will appear as a complex multiplet in the upfield region, with the terminal methyl group appearing as a triplet around 0.9 ppm. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester and carboxylic acid groups (around 165-180 ppm), the aromatic carbons (125-140 ppm), and the carbons of the decyl chain (10-70 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 2-Decoxycarbonylbenzoic acid will exhibit characteristic absorption bands for the functional groups present:

  • A broad O-H stretching band for the carboxylic acid group from approximately 2500 to 3300 cm⁻¹.

  • A strong C=O stretching band for the carboxylic acid carbonyl around 1700 cm⁻¹.

  • A strong C=O stretching band for the ester carbonyl around 1725 cm⁻¹.

  • C-O stretching bands for the ester and carboxylic acid groups in the 1100-1300 cm⁻¹ region.

  • C-H stretching bands for the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), characteristic fragments corresponding to the loss of the decyl chain and other fragmentations of the phthalic acid moiety are expected.

Applications and Relevance in Drug Development

The long alkyl chain of 2-Decoxycarbonylbenzoic acid imparts significant lipophilicity to the molecule, a property that can be of interest in various applications, including in the pharmaceutical field.

Industrial Applications

As a member of the phthalate family, 2-Decoxycarbonylbenzoic acid has potential applications as a plasticizer, although it is less common than the corresponding diesters. Its amphiphilic nature, with a polar carboxylic acid head and a long nonpolar tail, also suggests potential use as a surfactant or emulsifying agent in certain formulations.

Role in Drug Development

The application of phthalates in pharmaceuticals is a subject of considerable scrutiny due to toxicological concerns. However, the specific properties of monoesters like 2-Decoxycarbonylbenzoic acid could offer some unique opportunities, which are areas of ongoing research.

  • Permeation Enhancers: The lipophilic nature of the decyl chain could potentially be exploited to enhance the permeation of drugs through biological membranes, such as the skin in transdermal drug delivery systems. Long-chain fatty acids and their esters are known to act as permeation enhancers.

  • Prodrug Strategies: The carboxylic acid group can be used as a handle to covalently link a drug molecule, forming a prodrug. The long decyl chain could modify the pharmacokinetic properties of the parent drug, potentially leading to improved absorption, distribution, or a sustained-release profile.

  • Excipients in Formulations: While the use of phthalates as excipients is now more restricted, the specific properties of long-chain monoesters might be beneficial in certain non-oral formulations where their plasticizing or solubilizing properties are required. However, any such application would necessitate a thorough toxicological evaluation.

Safety and Toxicology

It is crucial to consider the safety and toxicological profile of 2-Decoxycarbonylbenzoic acid, especially in the context of drug development. Phthalates as a class have been identified as endocrine disruptors, and some have been shown to have reproductive and developmental toxicity.

  • GHS Classification (Predicted): Based on data for similar compounds, 2-Decoxycarbonylbenzoic acid may be classified as harmful if swallowed and may cause skin and eye irritation.[1]

  • Handling Precautions: Standard laboratory safety precautions should be followed when handling this compound. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

  • Toxicological Data: Specific toxicological data for 2-Decoxycarbonylbenzoic acid is limited. However, it is a metabolite of the corresponding diester, didecyl phthalate. The toxicity of phthalates is generally related to the length and structure of the alkyl chain, with some studies suggesting that long-chain phthalates may have different toxicological profiles compared to their short-chain counterparts. As a monoester, its biological activity and potential for endocrine disruption would need to be specifically assessed. The parent phthalate is rapidly metabolized to its monoester, which is considered the active metabolite.

Conclusion

2-Decoxycarbonylbenzoic acid is a long-chain phthalic acid monoester with a distinct set of physicochemical properties. While its synthesis and characterization can be achieved through standard organic chemistry techniques, its application, particularly in the pharmaceutical sciences, requires careful consideration of its potential benefits against the backdrop of the known toxicological concerns associated with phthalates. Further research is needed to fully elucidate its safety profile and to explore any potential therapeutic or drug delivery applications where its unique structure could be advantageous. This guide provides a solid foundation for researchers and professionals to understand and work with this intriguing molecule.

References

  • PubChem. (n.d.). 1,2-Benzenedicarboxylic acid, 1-decyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Mono-n-decyl Phthalate: Properties, Analysis, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of mono-n-decyl phthalate, a significant metabolite of the widely used plasticizer, di-n-decyl phthalate. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, analytical methodologies for its detection, and the current understanding of its toxicological implications.

Core Molecular and Physical Properties

Mono-n-decyl phthalate, also known as decyl hydrogen phthalate, is the monoester derivative of phthalic acid and n-decanol. It is primarily formed in biological systems through the enzymatic hydrolysis of the diester, di-n-decyl phthalate. Understanding its fundamental properties is critical for any scientific investigation involving this compound.

PropertyValueSource
Chemical Formula C₁₈H₂₆O₄[1]
Molecular Weight 306.4 g/mol [1]
CAS Number 24539-60-4[2]
Synonyms This compound, Phthalic acid monodecyl ester
Physical State Not explicitly defined for the n-isomer, but likely a viscous liquid or solid at room temperature.

Caption: Molecular structure of mono-n-decyl phthalate.

Synthesis and Metabolic Formation

Mono-n-decyl phthalate is not typically synthesized for direct commercial use. Its primary relevance is as a metabolite of di-n-decyl phthalate, a high molecular weight phthalate used as a plasticizer in various consumer products.[3]

The metabolic pathway involves the hydrolysis of one of the ester linkages of the parent diester, a reaction catalyzed by carboxylesterases in the body. This process is a common detoxification pathway for many phthalate esters.[4]

Metabolic Formation of Mono-n-decyl Phthalate DNDP Di-n-decyl Phthalate MNDP Mono-n-decyl Phthalate DNDP->MNDP Hydrolysis (Carboxylesterases) PA Phthalic Acid MNDP->PA Further Hydrolysis

Caption: Simplified metabolic pathway of di-n-decyl phthalate.

Analytical Methodologies for Detection and Quantification

The detection and quantification of mono-n-decyl phthalate, particularly in biological matrices, are crucial for exposure assessment and toxicological studies. The predominant analytical technique employed is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation: A Critical Step

Given the complexity of biological samples (e.g., urine, serum), a robust sample preparation protocol is essential to remove interfering substances and concentrate the analyte of interest.

Experimental Protocol: Solid-Phase Extraction (SPE) for Urine Samples

  • Sample Collection: Collect a mid-stream urine sample in a sterile, phthalate-free container.

  • Enzymatic Deconjugation: To a 1 mL aliquot of urine, add a β-glucuronidase enzyme solution to hydrolyze the glucuronidated form of the metabolite, which is a common conjugate in urine.[5] Incubate at 37°C for a specified period (e.g., 2 hours). The rationale here is that many xenobiotics are conjugated to enhance water solubility and excretion; deconjugation is necessary to measure the total metabolite concentration.

  • Acidification: Acidify the sample with an appropriate acid (e.g., formic acid) to a pH of ~3-4 to ensure the analyte is in a neutral form for efficient extraction.

  • SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge by sequentially passing through methanol and then deionized water. This step activates the stationary phase for optimal analyte retention.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge. The mono-n-decyl phthalate will be retained on the solid phase.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic impurities. This step is crucial for reducing matrix effects in the subsequent LC-MS/MS analysis.

  • Elution: Elute the retained mono-n-decyl phthalate with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis. This step concentrates the analyte and ensures compatibility with the chromatographic system.

Instrumental Analysis: LC-MS/MS

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer is the gold standard for the sensitive and selective quantification of phthalate metabolites.[5]

Typical LC-MS/MS Parameters:

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of phthalate metabolites.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (methanol or acetonitrile), often with a small amount of an acid modifier like formic acid, is employed. The gradient allows for the efficient separation of analytes with varying polarities.

  • Ionization Source: Electrospray ionization (ESI) in the negative ion mode is typically used for phthalate monoesters due to the presence of the acidic carboxyl group.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and its isotopically labeled internal standard.

Analytical Workflow for Mono-n-decyl Phthalate cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine Urine Sample Deconjugation Enzymatic Deconjugation Urine->Deconjugation SPE Solid-Phase Extraction Deconjugation->SPE LC LC Separation (C18) SPE->LC Eluate Injection MS MS/MS Detection (MRM) LC->MS Data Quantification MS->Data Data Acquisition

Caption: General workflow for the analysis of mono-n-decyl phthalate.

Toxicological Profile and Health Implications

The toxicological effects of mono-n-decyl phthalate itself have not been extensively studied. However, the broader class of phthalates has been the subject of considerable research, with concerns raised about their potential as endocrine-disrupting chemicals.[3][6]

The toxicity of phthalates is often related to the length of their alkyl chains. Low molecular weight phthalates have been more strongly associated with reproductive and developmental toxicity.[7] While high molecular weight phthalates, like the parent compound di-n-decyl phthalate, are generally considered to have lower toxicity, their metabolites, such as mono-n-decyl phthalate, are the biologically active molecules.[8]

Exposure to certain phthalates has been linked in animal studies to adverse effects on the liver and kidneys.[9] Human exposure to phthalates is widespread, and their metabolites are commonly detected in the general population.[10] The potential health effects of chronic, low-level exposure to mixtures of phthalates are an area of ongoing research and public health interest.

Conclusion and Future Directions

Mono-n-decyl phthalate is a key biomarker for assessing human exposure to di-n-decyl phthalate. Accurate and sensitive analytical methods, primarily based on LC-MS/MS, are essential for its quantification in biological matrices. While the specific toxicological profile of mono-n-decyl phthalate requires further investigation, its classification within the broader family of phthalate metabolites warrants careful consideration, particularly in the context of cumulative exposure to multiple endocrine-active compounds. Future research should focus on elucidating the specific biological activity of this and other high molecular weight phthalate monoesters to better understand their potential contribution to human health risks.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 169241, Monoisodecyl phthalate. [Link]

  • ESSLAB. Mono-n-decyl phthalate. [Link]

  • National Center for Biotechnology Information. Phthalates Toxicity. [Link]

  • National Center for Biotechnology Information. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples. [Link]

  • Environmental Working Group. Monoethyl phthalate. [Link]

  • ResearchGate. (PDF) Extraction and determination methods of phthalates. [Link]

  • Consumer Product Safety Commission. Toxicity review of diethyl phthalate (DEP). [Link]

  • Consumer Product Safety Commission. Overview of Phthalates Toxicity. [Link]

  • Centers for Disease Control and Prevention. Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. [Link]

  • ResearchGate. (PDF) Toxicity review of diethyl phthalate (DEP). [Link]

  • Agilent Technologies. Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. [Link]

  • Wikipedia. Diethyl phthalate. [Link]

  • Illinois State Academy of Science. Method Development for Determination of Di(2-Ethylhexyl)Phthalate and its Metabolite Mono(2-Ethylhexyl)Phthalate by Reversed-Phase Liquid Chromatography. [Link]

Sources

Navigating the Solubility Landscape of Decyl Hydrogen Phthalate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) or excipient is a cornerstone of formulation development. Decyl hydrogen phthalate, a mono-alkyl phthalate ester, presents a unique set of physicochemical properties that govern its behavior in various organic solvents. This in-depth technical guide provides a comprehensive overview of the principles, experimental methodologies, and critical considerations for determining and leveraging the solubility of this compound in your research and development endeavors.

The Molecular Architecture of this compound and its Implications for Solubility

This compound possesses a bifurcated molecular structure: a hydrophilic carboxylic acid group attached to a benzene ring and a lipophilic ten-carbon alkyl chain. This amphiphilic nature is the primary determinant of its solubility profile. The molecule's ability to engage in hydrogen bonding via its carboxylic acid group suggests potential solubility in polar solvents. Conversely, the long decyl chain favors interactions with non-polar, lipophilic solvents through van der Waals forces.

The interplay of these opposing characteristics dictates that the solubility of this compound is a nuanced affair, highly dependent on the properties of the chosen organic solvent. A fundamental principle in predicting solubility is "like dissolves like." Therefore, a solvent's polarity, hydrogen bonding capacity, and overall cohesive energy density will significantly influence its ability to dissolve this compound. Phthalate esters, as a class of compounds, are generally characterized by their low solubility in water and high solubility in many organic solvents and oils.[1]

Theoretical Framework: Predicting Solubility Trends

While precise quantitative data for this compound is not extensively published, we can apply established principles of physical chemistry to predict solubility trends across a spectrum of organic solvents. Key solvent properties to consider include:

  • Polarity: Solvents can be broadly categorized as polar protic (e.g., alcohols), polar aprotic (e.g., acetone, ethyl acetate), and non-polar (e.g., hexane, toluene). Due to its carboxylic acid group, this compound is expected to exhibit greater solubility in polar solvents that can participate in hydrogen bonding.

  • Hansen Solubility Parameters (HSP): This model provides a more sophisticated prediction by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A solvent with HSP values similar to those of this compound is more likely to be a good solvent.

  • Dielectric Constant: This property reflects a solvent's ability to separate ions. While this compound is a neutral molecule, the dielectric constant can still provide insights into the solvent's overall polarity and its potential to interact with the polar regions of the solute.

Based on these principles, we can anticipate the following general solubility trends for this compound:

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor, readily interacting with the carboxylic acid moiety of this compound. Phthalate esters are known to be highly soluble in ethanol.[2]
Polar Aprotic Acetone, ChloroformModerate to HighThese solvents possess a significant dipole moment and can act as hydrogen bond acceptors, interacting with the carboxylic acid proton. Chlorinated hydrocarbons, in particular, are often effective solvents for compounds with polar functional groups.[3]
Non-Polar n-Hexane, TolueneLow to ModerateWhile the long decyl chain will have an affinity for non-polar solvents, the energetic penalty of breaking the hydrogen bonding network of the carboxylic acid groups in the solid state will likely limit solubility. However, phthalates are generally soluble in n-hexane.[2]

It is crucial to emphasize that these are predicted trends. For mission-critical applications in drug development, empirical determination of solubility is non-negotiable.

Experimental Determination of Solubility: A Self-Validating Protocol

A robust and reliable experimental protocol is essential for obtaining accurate solubility data. The isothermal shake-flask method is a widely accepted and straightforward approach.

Materials and Reagents
  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (chemically compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of this compound solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_solute Weigh excess This compound prep_solvent Add known volume of organic solvent prep_solute->prep_solvent prep_vial Seal vial prep_solvent->prep_vial equilibration Agitate at constant temperature until equilibrium is reached (typically 24-72 hours) prep_vial->equilibration sampling Allow solid to settle equilibration->sampling filtration Filter supernatant using a syringe filter sampling->filtration dilution Dilute filtrate to a known concentration filtration->dilution analysis Analyze by HPLC or GC-MS dilution->analysis quantification Determine concentration against a standard curve analysis->quantification solubility_calc Calculate solubility (e.g., in mg/mL or mol/L) quantification->solubility_calc

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Pipette a precise volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker.

    • Agitate the samples at a constant speed for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium is reached. It is advisable to take samples at multiple time points to confirm that the concentration has plateaued.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a chemically resistant syringe filter (e.g., PTFE) to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Analytical Quantification:

    • Analyze the diluted samples using a validated HPLC or GC-MS method.

    • HPLC Method: A reversed-phase C18 column with a mobile phase of methanol and water is often suitable for phthalate analysis. Detection can be performed using a UV detector.[4]

    • GC-MS Method: This is a highly sensitive and specific method for phthalate analysis. A non-polar capillary column is typically used.[5]

    • Quantify the concentration of this compound in the samples by comparing the peak areas to a standard curve prepared from known concentrations of the compound.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Causality in Experimental Design: Why These Steps Matter

  • Excess Solute: Ensures that the solution is truly saturated, providing a true measure of the maximum amount of solute that can dissolve.

  • Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for reproducible results.

  • Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. Inadequate equilibration time will lead to an underestimation of solubility.

  • Filtration: Prevents undissolved solid particles from being included in the sample for analysis, which would artificially inflate the measured concentration.

  • Validated Analytical Method: The accuracy of the solubility determination is entirely dependent on the accuracy and precision of the analytical method used for quantification.

Leveraging Solubility Data in Drug Development

Understanding the solubility of this compound in various organic solvents is critical for several aspects of drug development:

  • Formulation Design: Selecting appropriate solvents for liquid formulations, such as oral solutions, injectables, or topical preparations.

  • Preclinical Studies: Preparing stock solutions for in vitro and in vivo experiments.

  • Crystallization and Purification: Identifying suitable solvent systems for recrystallization to achieve the desired polymorph and purity.

  • Manufacturing Processes: Optimizing solvent selection for synthesis, extraction, and purification steps.

Conclusion and Future Perspectives

While a comprehensive public database of quantitative solubility data for this compound in a wide array of organic solvents is currently lacking, this guide provides the theoretical foundation and a robust experimental framework for researchers to determine this critical parameter. By understanding the interplay between the molecular structure of this compound and the physicochemical properties of organic solvents, and by implementing a rigorous experimental protocol, scientists and drug development professionals can confidently navigate the solubility landscape of this important compound.

Future research in this area would benefit from the systematic determination and publication of the solubility of this compound in a standardized set of organic solvents. Furthermore, the development of predictive in silico models, such as Quantitative Structure-Property Relationship (QSPR) models, could further accelerate the solvent selection process in the early stages of drug development.[6]

References

  • Bogdanović, D., et al. (2019). SIMULTANEOUS DETERMINATION OF FIVE PHTHALATES IN WHITE SPIRITS USING LIQUID-LIQUID EXTRACTION FOLLOWED BY GAS CHROMATOGRAPHY-MAS. Advanced Technologies, 8(1), 59-64.
  • Bogdanović, D., et al. (2019).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6781, Diethyl Phthalate. Retrieved January 26, 2026 from [Link].

  • Petersen, J. H., et al. (2009). Methods for the determination of phthalates in food. JRC Scientific and Technical Reports.
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Amanzadeh, H., et al. (2016). Determination of phthalate esters in drinking water and edible vegetable oil samples by headspace solid phase microextraction using graphene/polyvinylchloride nanocomposite coated fiber coupled to gas chromatography-flame ionization detector.
  • Jacquin, L., et al. (2007). Solubility of Polyhydroxyalkanoates by Experiment and Thermodynamic Correlations. Journal of Applied Polymer Science, 105(6), 3469-3477.
  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • MIT News Office. (2023, August 19). A new model predicts how molecules will dissolve in different solvents. MIT News. [Link]

  • Li, D., et al. (2013). Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone.
  • Ranganadham, U. (2017). Method Development for Analysis of Phthalates by HPLC [Master's thesis, Governors State University]. OPUS Open Portal to University Scholarship. [Link]

  • Zhang, Y., et al. (2014). Simultaneous Determination of Eight Monoalkyl Phthalate Esters in Porcine Tissue by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 62(4), 953-960.
  • Exposome-Explorer. (n.d.). Mono-oxo-isodecyl phthalate (oxo-MiDP). Retrieved from [Link]

  • Abraham, M. H. (2002).
  • Burns, J., & Attia, L. (2024).
  • Ranganadham, U. (2017). Method Development for Analysis A of Phthalates s by HPLC. OPUS Open Portal to University Scholarship.
  • d'Angelo, J. V. H., & Francesconi, A. Z. (2003). Gas−Liquid Solubility of Hydrogen in n-Alcohols (1 ≤ n ≤ 4) at Pressures from 3.6 MPa to 10 MPa and Temperatures from 298.15 K to 525.15 K.
  • Cunha, S. C., et al. (2015). Determination of phthalate esters in vegetable oils using direct immersion solid-phase microextraction and fast gas chromatography coupled with triple quadrupole mass spectrometry. Analytica Chimica Acta, 887, 237-244.
  • Reddit. (2015, December 31). How can chloroform have such poor solubility in water? r/chemistry. [Link]

  • Galià, M., et al. (2000). Liquid Phase Catalytic Hydrogenation of Acetone. Industrial & Engineering Chemistry Research, 39(4), 886-891.
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Chen, C.-C., & Song, Y. (2021). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Processes, 9(11), 1999.
  • Lachenmeier, D. W., et al. (2009). Chemical Analysis and Risk Assessment of Diethyl Phthalate in Alcoholic Beverages with Special Regard to Unrecorded Alcohol. PLoS ONE, 4(12), e8127.
  • Jacquin, L., et al. (2007). Solubility of Polyhydroxyalkanoates by Experiment and Thermodynamic Correlations. Journal of Applied Polymer Science, 105(6), 3469-3477.
  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.
  • Wang, J., et al. (2021). Phthalic Acid Esters: Natural Sources and Biological Activities. Molecules, 26(14), 4293.
  • Cheméo. (n.d.). Chemical Properties of Phthalic acid, hex-3-yl isohexyl ester. Retrieved from [Link]

  • Wang, J., et al. (2021). Phthalic Acid Esters: Natural Sources and Biological Activities. Molecules, 26(14), 4293.
  • Kumari, A., & Kaur, R. (2021). Chromatographic Methods for the Determination of Phthalic Acid Esters in Different Samples. Journal of Analytical Chemistry, 76(1), 41-57.

Sources

Unraveling the Biodegradation Pathway of Decyl Hydrogen Phthalate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Understanding Phthalate Degradation

Phthalate esters, a class of synthetic chemicals extensively used as plasticizers to enhance the flexibility and durability of polymers, have become ubiquitous environmental contaminants.[1][2] Their widespread presence in plastics, personal care products, and industrial materials has led to their continuous release into terrestrial and aquatic ecosystems.[2][3] Of particular concern are the long-chain phthalates, which exhibit greater persistence and potential for bioaccumulation. Decyl hydrogen phthalate, a monoester metabolite of didecyl phthalate, represents a critical juncture in the environmental fate of these long-chain plasticizers. Understanding its degradation pathway is paramount for developing effective bioremediation strategies and assessing the environmental risks associated with phthalate pollution. This technical guide provides an in-depth exploration of the microbial and enzymatic processes governing the breakdown of this compound, offering researchers a comprehensive resource to navigate this complex scientific landscape.

The Central Role of Microbial Consortia in Phthalate Catabolism

The biodegradation of phthalate esters is predominantly a microbe-driven process, with a diverse array of bacteria and fungi capable of utilizing these compounds as a source of carbon and energy.[3][4] While individual microbial strains can metabolize phthalates, synergistic interactions within microbial consortia often lead to more efficient and complete degradation, particularly for complex, long-chain phthalates.[5] Genera such as Rhodococcus, Pseudomonas, Gordonia, and Arthrobacter are frequently implicated in phthalate degradation.[5][6][7] Gram-positive bacteria, in particular, have demonstrated a broader substrate specificity, enabling them to break down both short and long-chain phthalate esters.[5]

The initial and rate-limiting step in the degradation of a precursor like didecyl phthalate is the hydrolysis of one of the ester bonds, yielding this compound and decanol. This reaction is catalyzed by a class of enzymes known as phthalate ester hydrolases or esterases.[4][8] The resulting this compound is the focal point of the subsequent degradation cascade.

The Aerobic Degradation Pathway: A Stepwise Dismantling

Under aerobic conditions, the degradation of this compound proceeds through a well-defined series of enzymatic reactions that ultimately funnel into central metabolic pathways. The pathway can be broadly divided into two main stages: the hydrolysis of the remaining ester linkage and the subsequent aromatic ring cleavage of the phthalic acid backbone.

Stage 1: Hydrolysis to Phthalic Acid

The crucial first step in the degradation of this compound is the enzymatic hydrolysis of the second ester bond to release the decyl alcohol and form phthalic acid. This reaction is catalyzed by a monoalkyl phthalate ester hydrolase.[5]

Key Enzyme: Monoalkyl Phthalate Ester Hydrolase Reaction: this compound + H₂O → Phthalic Acid + 1-Decanol

The efficiency of this step can be influenced by the structure of the alkyl chain, with longer chains sometimes posing steric hindrance to the enzyme's active site.[1]

Stage 2: Aromatic Ring Cleavage of Phthalic Acid

Once formed, phthalic acid is the central aromatic intermediate that undergoes ring cleavage. The most common aerobic pathway for phthalic acid degradation involves its conversion to protocatechuate (3,4-dihydroxybenzoic acid).[4][9] This conversion is a two-step process initiated by a key enzyme, phthalate dioxygenase.

Step 2a: Dihydroxylation of Phthalate

Key Enzyme: Phthalate Dioxygenase (PDO)[10][11][12] Reaction: Phthalate + NADH + H⁺ + O₂ → cis-4,5-Dihydroxy-4,5-dihydrophthalate + NAD⁺[9]

Phthalate dioxygenase is a Rieske non-heme iron oxygenase that catalyzes the stereospecific addition of two hydroxyl groups to the aromatic ring.[10][11][12]

Step 2b: Dehydrogenation and Decarboxylation to Protocatechuate

The unstable cis-dihydrodiol intermediate is then rearomatized and decarboxylated to yield protocatechuate.

Key Enzymes:

  • cis-4,5-Dihydroxy-4,5-dihydrophthalate Dehydrogenase[9]

  • 4,5-Dihydroxyphthalate Decarboxylase[9]

Overall Reaction: cis-4,5-Dihydroxy-4,5-dihydrophthalate → Protocatechuate + CO₂

Stage 3: Mineralization of Protocatechuate

Protocatechuate is a common intermediate in the degradation of many aromatic compounds and is further metabolized via ring cleavage pathways. The two primary routes for protocatechuate degradation are the ortho (intradiol) and meta (extradiol) cleavage pathways, catalyzed by protocatechuate 3,4-dioxygenase and protocatechuate 4,5-dioxygenase, respectively.[5][13] Both pathways ultimately lead to intermediates that can enter the tricarboxylic acid (TCA) cycle, resulting in the complete mineralization of the original phthalate molecule to carbon dioxide and water.

Visualizing the Degradation Pathway

Decyl_Hydrogen_Phthalate_Degradation cluster_0 Stage 1: Hydrolysis cluster_1 Stage 2: Ring Activation cluster_2 Stage 3: Ring Cleavage & Central Metabolism Didecyl_Phthalate Didecyl Phthalate Decyl_Hydrogen_Phthalate This compound Didecyl_Phthalate->Decyl_Hydrogen_Phthalate Phthalate Esterase Decanol 1-Decanol Didecyl_Phthalate->Decanol Phthalic_Acid Phthalic Acid Decyl_Hydrogen_Phthalate->Phthalic_Acid Monoalkyl Phthalate Ester Hydrolase Decyl_Hydrogen_Phthalate->Decanol cis_Dihydrodiol cis-4,5-Dihydroxy- 4,5-dihydrophthalate Phthalic_Acid->cis_Dihydrodiol Phthalate Dioxygenase Dihydroxyphthalate 4,5-Dihydroxyphthalate cis_Dihydrodiol->Dihydroxyphthalate Dehydrogenase Protocatechuate Protocatechuate Dihydroxyphthalate->Protocatechuate Decarboxylase Ortho_Cleavage Ortho Cleavage (pca genes) Protocatechuate->Ortho_Cleavage Protocatechuate 3,4-Dioxygenase Meta_Cleavage Meta Cleavage (lig genes) Protocatechuate->Meta_Cleavage Protocatechuate 4,5-Dioxygenase TCA_Cycle TCA Cycle Ortho_Cleavage->TCA_Cycle Meta_Cleavage->TCA_Cycle

Caption: Aerobic degradation pathway of didecyl phthalate to central metabolism.

Experimental Protocols for Studying this compound Degradation

A robust experimental design is crucial for accurately elucidating the degradation pathway and kinetics of this compound. The following protocols provide a framework for such investigations.

Isolation and Enrichment of this compound-Degrading Microorganisms

The causality behind this experimental choice is to isolate microbial strains from environments with a history of phthalate contamination, as these are more likely to harbor organisms with the requisite metabolic capabilities.

Protocol:

  • Sample Collection: Collect soil or sediment samples from industrial sites, plastic disposal areas, or wastewater treatment plants.

  • Enrichment Culture:

    • Prepare a mineral salts medium (MSM) containing (per liter of distilled water): 1 g K₂HPO₄, 0.2 g KH₂PO₄, 1 g NaCl, 0.01 g CaCl₂, 0.5 g MgSO₄·7H₂O, and trace elements.[14]

    • Add didecyl phthalate or this compound as the sole carbon source at a concentration of 100-500 mg/L.

    • Inoculate 100 mL of MSM with 1 g of the collected soil/sediment sample in a 250 mL Erlenmeyer flask.

    • Incubate at 30°C on a rotary shaker at 150 rpm.[6]

  • Subculturing: After 7-10 days, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with the phthalate substrate. Repeat this step 3-5 times to enrich for potent degrading strains.

  • Isolation of Pure Cultures:

    • Serially dilute the final enrichment culture and plate onto MSM agar plates containing the phthalate substrate.

    • Incubate the plates at 30°C until distinct colonies appear.

    • Isolate individual colonies and purify by re-streaking on fresh plates.

  • Identification: Identify promising isolates through 16S rRNA gene sequencing.

Workflow for Isolation and Characterization

Isolation_Workflow Sample Contaminated Soil/Sediment Sample Enrichment Enrichment in MSM + Didecyl Phthalate Sample->Enrichment Subculture Serial Subculturing Enrichment->Subculture Isolation Plating on MSM Agar Subculture->Isolation Pure_Culture Pure Culture Isolation Isolation->Pure_Culture Identification 16S rRNA Sequencing Pure_Culture->Identification Degradation_Assay Degradation Capability Assay Pure_Culture->Degradation_Assay

Caption: Experimental workflow for isolating phthalate-degrading bacteria.

Biodegradation Assay and Kinetic Analysis

This self-validating protocol includes controls to ensure that observed degradation is due to microbial activity and not abiotic factors.

Protocol:

  • Culture Preparation: Grow the isolated bacterial strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a specific optical density (e.g., OD₆₀₀ = 1.0).

  • Biodegradation Experiment:

    • In 250 mL Erlenmeyer flasks, add 100 mL of MSM supplemented with a known concentration of didecyl phthalate or this compound (e.g., 100 mg/L).

    • Inoculate the flasks with the prepared bacterial suspension (e.g., 2% v/v).[15]

    • Set up abiotic controls (flasks with the phthalate but without bacteria) and biotic controls (flasks with bacteria but without the phthalate).

    • Incubate the flasks at optimal conditions (e.g., 30°C, 150 rpm).[6]

  • Sampling: At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw aliquots from each flask for analysis.

  • Sample Preparation for Analysis:

    • Centrifuge the samples to remove bacterial cells.

    • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., n-hexane or ethyl acetate).

    • Dry the organic phase over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent for analysis.

Analytical Methods for Monitoring Degradation

The choice of analytical technique is critical for obtaining accurate and reliable data. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most widely used methods.[16][17][18][19][20]

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for both the quantification of the parent compound and the identification of degradation intermediates.[6][17][21]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS).

  • Oven Temperature Program: A programmed temperature gradient is used to separate compounds with different boiling points. A typical program might start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injection: 1 µL of the extracted sample is injected in splitless mode.

  • Mass Spectrometry: Operated in full scan mode to identify unknown intermediates and in selected ion monitoring (SIM) mode for sensitive quantification of the target analytes.[19]

  • Derivatization (Optional): For the analysis of polar intermediates like phthalic acid, derivatization with an agent like BSTFA may be necessary to increase volatility.[21]

4.3.2. High-Performance Liquid Chromatography (HPLC) Protocol

HPLC with a UV detector is a common and robust method for quantifying phthalates and their monoesters.[22][23][24]

  • Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Detection: UV detection at a wavelength of 230-280 nm.[14]

  • Quantification: Based on a calibration curve generated from standards of known concentrations.

Quantitative Data Summary

The degradation efficiency of long-chain phthalates can vary significantly depending on the microbial strain and experimental conditions. The following table summarizes representative degradation data from the literature for long-chain phthalates.

Microbial Strain/ConsortiumSubstrateInitial Conc. (mg/L)Time (h)Degradation Efficiency (%)Reference
Rhodococcus sp. AH-ZY2Di-n-octyl phthalate50016100[15]
Halotolerant consortium LFDi-(2-ethylhexyl) phthalate10004893.84[18]
Gordonia terrae RL-JC02Di-(2-ethylhexyl) phthalateNot specified7286[3]
Enterobacter YC-IL1Di-(2-ethylhexyl) phthalateNot specified14486[3]

Conclusion and Future Perspectives

The biodegradation of this compound is a critical process in the environmental attenuation of long-chain phthalate plasticizers. This guide has outlined the core enzymatic pathway, from the initial hydrolysis of the ester bond to the central metabolic funneling of the resulting phthalic acid. The provided experimental protocols offer a robust framework for researchers to investigate this pathway further.

Future research should focus on several key areas:

  • Isolation and characterization of novel enzymes: There is a need to identify and characterize more esterases with high activity and stability, particularly those capable of efficiently hydrolyzing long-chain phthalate monoesters.

  • Metagenomic approaches: Functional metagenomics can be a powerful tool to discover novel phthalate-degrading genes and pathways from unculturable microorganisms in contaminated environments.[5]

  • Genetic and protein engineering: Engineering of key enzymes, such as phthalate dioxygenases and esterases, could enhance their catalytic efficiency and substrate specificity for improved bioremediation applications.[5]

  • Understanding the role of microbial communities: Further investigation into the synergistic interactions within phthalate-degrading consortia will be crucial for developing more effective and resilient bioremediation strategies.

By advancing our understanding of the fundamental mechanisms of this compound degradation, the scientific community can develop innovative and sustainable solutions to mitigate the environmental impact of these pervasive pollutants.

References

  • Batie, C. J., LaHaie, E., & Ballou, D. P. (1987). Purification and characterization of phthalate oxygenase and phthalate oxygenase reductase from Pseudomonas cepacia. Journal of Biological Chemistry, 262(4), 1510-1518.
  • Chen, J., Wang, Q., Wang, Y., & Li, J. (2023). Biodegradation of di(2-ethylhexyl) phthalate by a new bacterial consortium. Water Science and Technology, 87(10), 2465-2477.
  • Eaton, R. W., & Ribbons, D. W. (1982). Metabolism of dibutylphthalate and phthalate by Micrococcus sp. strain 12B. Journal of bacteriology, 151(1), 48-57.
  • Jiménez, J. I., de Lorenzo, V., & Cañibano, A. (2024). Engineering bacterial biocatalysts for the degradation of phthalic acid esters. Microbial Biotechnology, 17(10), e70024.
  • Kelly, J. J., Häggblom, M. M., & Tate, R. L. (2006).
  • Liang, D. W., Zhang, T., Fang, H. H., & He, J. (2008). Phthalates biodegradation in the environment. Applied microbiology and biotechnology, 80(2), 183-198.
  • Murad, S., Afsheen, S., & Yasmin, A. (2012). ISOLATION OF PHTHALIC ACID DEGRADING PSEUDOMONAS SP. P1 FROM SOIL. Pakistan Journal of Botany, 44(5), 1833-1840.
  • Phale, P. S., & Karegoudar, T. B. (2007). Bacterial degradation of phthalate isomers and their esters. Indian journal of experimental biology, 45(4), 317-329.
  • Shariati, S., Pourbabaei, A. A., & Alikhani, H. A. (2023). Biodegradation of diethyl phthalate and phthalic acid by a new indigenous Pseudomonas putida. Antonie van Leeuwenhoek, 116(1), 101-113.
  • Wang, J., Liu, Y., & Luan, T. (2010). Analysis of four phthalate monoesters in human urine using liquid chromatography tandem mass spectrometry. LCGC North America, 28(11), 974-981.
  • Zhang, Y., Li, M., Wang, X., & Yan, Y. (2020). Isolation of Dibutyl Phthalate-Degrading Bacteria and Its Coculture with Citrobacter freundii CD-9 to Degrade Fenvalerate. Current microbiology, 77(10), 3019-3029.
  • Albro, P. W., & Thomas, R. O. (1973). Enzymatic hydrolysis of di-(2-ethylhexyl) phthalate by lipases. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 306(3), 380-390.
  • Patil, N. K., & Jena, H. M. (2022). Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses.
  • Correll, C. C., Batie, C. J., Ballou, D. P., & Ludwig, M. L. (1992). Phthalate dioxygenase reductase: a modular structure for electron transfer from pyridine nucleotides to [2Fe-2S]. Science, 258(5088), 1604-1610.
  • Wolfe, M. D., & Lipscomb, J. D. (2005). Chemistry of the catalytic conversion of phthalate into its cis-dihydrodiol during the reaction of oxygen with the reduced form of phthalate dioxygenase. Biochemistry, 44(16), 6247-6259.
  • Russell, D. J., & McDuffie, B. (1986). Biodegradation of diethyl phthalate in soil by a novel pathway. Journal of environmental quality, 15(2), 125-128.
  • U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate esters by gas chromatography with electron capture detection (GC/ECD). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • Grok Team. (2024).
  • Shariati, S., Pourbabaei, A. A., & Alikhani, H. A. (2022). Biodegradation of diethyl phthalate from synthetic wastewater in a batch operated internal loop airlift bioreactor.
  • Russo, M. V., Avino, P., Perugini, L., & Notardonato, I. (2018). Extraction and GC-MS analysis of phthalate esters in food matrices: a review. Food Additives & Contaminants: Part A, 35(7), 1243-1265.
  • Shariati, S., Pourbabaei, A. A., & Alikhani, H. A. (2023). Biodegradation of diethyl phthalate and phthalic acid by a new indigenous Pseudomonas putida. Antonie van Leeuwenhoek, 116(1), 101-113.
  • Wang, Y., Lin, Q., Li, G., Huang, S., Li, Y., & An, T. (2018). Biodegradation of Di-(2-ethylhexyl) Phthalate by Rhodococcus ruber YC-YT1 in Contaminated Water and Soil. International journal of environmental research and public health, 15(11), 2397.
  • Sivamurthy, K., Swamy, B. M., & Pujar, B. G. (1991). Isolation and characterization of phthalate degrading bacteria. FEMS microbiology letters, 79(1), 37-40.
  • Eaton, R. W. (2001). Catechol 1, 2-and protocatechuate 3, 4-dioxygenase activities in cells grown on pyruvate, phthalate, and terephthalate. Journal of bacteriology, 183(12), 3689-3697.
  • Batie, C. J., & Ballou, D. P. (1990). Phthalate dioxygenase. In Methods in enzymology (Vol. 188, pp. 61-70). Academic Press.
  • Wang, Y., & Qian, H. (2021). Biodegradation of phthalates and metabolic pathways: an overview. Critical Reviews in Environmental Science and Technology, 51(22), 2697-2735.
  • Li, F., Liu, Y., Wang, D., Zhang, C., Yang, Z., Lu, S., ... & Li, Y. (2018). Biodegradation of di-(2-ethylhexyl) phthalate by a halotolerant consortium LF. PloS one, 13(10), e0204324.
  • Hu, X., Wang, J., Wen, J., & Li, J. (2020). Determination of phthalate esters in soft drinks by GC-MS.
  • PubChem. (n.d.). Didecyl phthalate. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Wang, Y., Li, M., Wang, X., & Yan, Y. (2024). Simultaneously degradation of various phthalate esters by Rhodococcus sp.
  • Zhang, Y., Li, M., Wang, X., & Yan, Y. (2025). Screening, identification, metabolic pathway of di-n-butyl phthalate degrading Priestia megaterium P-7 isolated from long-term film mulched cotton field soil in Xinjiang. Frontiers in Microbiology, 16, 1365421.
  • Boyd, G. R., Reemtsma, T., Grimm, D. A., & Mitra, S. (2003). Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. Analyst, 128(10), 1269-1274.
  • Kłos, M., & Woźniak-Karczewska, M. (2020). Advancement in determination of phthalate metabolites by gas chromatography eliminating derivatization step. Frontiers in chemistry, 8, 12.
  • Unkefer, P. J., & Lipscomb, J. D. (2006). Molecular insights into substrate recognition and catalysis by phthalate dioxygenase from Comamonas testosteroni. Journal of Biological Chemistry, 281(26), 17828-17837.
  • Chen, Y., Wei, R., & Hollmann, F. (2019). A bienzymatic cascade for the complete hydrolysis of phthalic acid esters.
  • Wen, Z. D., Wu, W. M., Li, Y. L., & He, J. (2009). Biodegradation of dimethyl phthalate, diethyl phthalate and di-n-butyl phthalate by Rhodococcus sp. L4 isolated from activated sludge.
  • Thermo Fisher Scientific. (n.d.).
  • Wikipedia contributors. (2023, December 14). Phthalate 4,5-dioxygenase. In Wikipedia, The Free Encyclopedia. Retrieved 10:52, January 27, 2026, from [Link]

  • Ren, L., Lin, Z., Liu, H., & Hu, H. (2018). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Biotechnology advances, 36(8), 2047-2064.
  • Asghar, M. N., Khan, M. I., & Anjum, M. S. (2023). Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). Polish Journal of Environmental Studies, 32(6).
  • Staples, C. A., Peterson, D. R., Parkerton, T. F., & Adams, W. J. (1997). The environmental fate of phthalate esters: a literature review. Chemosphere, 35(4), 667-749.
  • Thermo Fisher Scientific. (n.d.).

Sources

The Mechanism of Action of Decyl Phthalate Plasticizers in Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Preamble: Beyond Flexibility – A Molecular Perspective on PVC Plasticization

Polyvinyl chloride (PVC), in its unmodified state, is a rigid, brittle polymer due to strong intermolecular dipole-dipole interactions between the chlorine atom of one chain and the hydrogen atom of another.[1] To unlock its vast potential for applications requiring flexibility, such as cabling, flooring, and medical devices, we introduce plasticizers.[2][3] These additives, which constitute about 90% of all plastic additives, are essential for making materials like PVC more pliable and easier to process.[4]

Among the most effective and historically prevalent classes of plasticizers are phthalate esters.[5][6] This guide focuses specifically on decyl phthalates, C10 phthalate esters such as di-n-decyl phthalate and its isomers like diisodecyl phthalate (DIDP). It is important to clarify that while the term "decyl hydrogen phthalate" suggests a mono-ester, the functional plasticizers in PVC are overwhelmingly diesters, which possess the requisite molecular structure to effectively plasticize the polymer. This document will, therefore, address the mechanism of these diesters.

Our objective is to move beyond a superficial description and provide a causal, evidence-based explanation of how decyl phthalate molecules interact with the PVC matrix at a molecular level. We will explore the physicochemical principles governing this interaction, detail the resultant changes in material properties, and present the rigorous analytical protocols used to validate these effects.

The Core Mechanism: A Triad of Molecular Interactions

The plasticization of PVC by decyl phthalate is not a singular event but a complex interplay of forces that fundamentally alters the polymer's supramolecular architecture. The mechanism can be understood through a combination of established theories, including the lubricity, gel, and free volume theories.[4][7] At its core, the plasticizer's function is to disrupt the strong, rigid network of PVC chains.

A decyl phthalate molecule has a distinct architecture: a polar aromatic ring with two ester groups and two long, nonpolar decyl (C10) alkyl chains. This structure is key to its function.

  • Shielding of Polar Interactions : The primary role of the plasticizer is to position itself between the long PVC chains. The bulky plasticizer molecules effectively shield the strong dipole-dipole forces between the C-Cl bond of one PVC chain and the α-hydrogen on an adjacent chain.[4]

  • Specific Molecular Bonding : A more specific and crucial interaction occurs between the plasticizer and the polymer. A form of hydrogen bonding arises between the electron-rich oxygen atoms of the phthalate's carbonyl groups (C=O) and the electron-deficient hydrogen atom on the carbon that is in the alpha position relative to the chlorine atom in the PVC chain.[4] This interaction anchors the plasticizer molecule, ensuring its miscibility and effectiveness.

  • Creation of Free Volume : The long, flexible, nonpolar decyl chains act as spacers, pushing the PVC chains further apart. This increases the "free volume" within the polymer matrix.[4] This added space allows segments of the polymer chains to move more freely, slide past one another, and rotate, which is the very definition of flexibility on a macroscopic scale.

The collective result of these interactions is a reduction in the energy required for molecular motion, which manifests as a significant drop in the material's glass transition temperature (Tg).

cluster_PVC1 PVC Chain 1 cluster_Phthalate Decyl Phthalate Molecule cluster_PVC2 PVC Chain 2 pvc1_1 --CH2--CHCl-- pvc1_2 CH2--CHCl-- pvc1_3 CH2--CHCl-- phthalate --Aromatic Ring-- pvc2_2 CH2--CHCl-- carbonyl1 C=O carbonyl1->pvc1_2 H-Bond Interaction carbonyl2 C=O carbonyl2->pvc2_2 H-Bond Interaction pvc2_1 --CH2--CHCl-- pvc2_3 CH2--CHCl--

Caption: Molecular interaction of Decyl Phthalate with PVC chains.

Quantifiable Impact on Material Properties

The molecular-level changes induced by decyl phthalate translate directly into measurable improvements in the physical and thermal properties of PVC. The most critical of these is the depression of the glass transition temperature (Tg), the point at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

The efficiency of a plasticizer is often judged by how much it lowers the Tg per unit concentration. Decyl phthalates are effective in this regard, transforming rigid PVC with a Tg of around 80-90°C into a flexible material with a Tg well below room temperature.[1] This directly enhances properties like elongation at break and low-temperature flexibility.[7]

PropertyUnplasticized PVC (PVC-U)Plasticized PVC (with ~30% Decyl Phthalate)
Glass Transition Temp. (Tg) ~85 °C-15 to -25 °C
Tensile Strength High (~50-60 MPa)Lower (~15-25 MPa)
Elongation at Break Low (<50%)High (250-450%)
Hardness (Shore A) >9570 - 90
Note: Values are representative and can vary based on the specific decyl phthalate isomer, concentration, and other formulation additives.[1][7][8]

Experimental Validation: A Self-Validating Protocol Workflow

To confirm the mechanism of action and quantify the effects of decyl phthalate, a systematic, multi-technique approach is required. This workflow ensures that the observed macroscopic properties are directly correlated with the underlying molecular interactions.

prep Sample Preparation (PVC + Decyl Phthalate Compounding) ftir FTIR Spectroscopy (Molecular Interaction) prep->ftir dsc DSC Analysis (Glass Transition, Tg) prep->dsc mech Mechanical Testing (Tensile, Hardness) prep->mech mig Migration Study (Permanence) prep->mig interp Data Correlation & Interpretation ftir->interp dsc->interp mech->interp mig->interp report Comprehensive Report (Mechanism Validation) interp->report

Caption: Experimental workflow for characterizing plasticized PVC.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective : To obtain direct evidence of the interaction between the decyl phthalate's carbonyl groups and the PVC polymer backbone.

  • Methodology :

    • Sample Preparation : Prepare thin films (approx. 500 µm) of both unplasticized PVC and PVC compounded with a known concentration (e.g., 30 phr) of decyl phthalate via hot pressing.

    • Instrument Setup : Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for simple, direct analysis of the film surface.

    • Data Acquisition : Collect spectra from 4000 to 600 cm-1 with a resolution of 4 cm-1 and an accumulation of 32 scans to ensure a high signal-to-noise ratio.[9]

    • Analysis :

      • Compare the spectra of plasticized and unplasticized PVC. Look for a characteristic shift in the carbonyl (C=O) stretching peak of the phthalate (typically around 1720-1730 cm-1) to a lower wavenumber. This shift indicates a weakening of the double bond due to hydrogen bonding with the PVC chain.[4]

      • Observe the C-Cl stretching vibration region (600-700 cm-1) and the CH2 wagging region (1400-1450 cm-1) of the PVC. A decrease in the intensity of bands associated with the crystalline domains of PVC indicates effective plasticization.[4]

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Objective : To precisely measure the glass transition temperature (Tg) and thereby quantify the plasticizer's efficiency.[10]

  • Methodology :

    • Sample Preparation : Accurately weigh 5-10 mg of the PVC sample into a standard aluminum DSC pan.

    • Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program :

      • First Heating Scan : Heat the sample from -80°C to 120°C at a rate of 10°C/min to erase the sample's prior thermal history.[8]

      • Cooling Scan : Cool the sample back down to -80°C at 10°C/min.

      • Second Heating Scan : Heat the sample again from -80°C to 120°C at 10°C/min. The Tg is determined from this second scan.

    • Analysis : The Tg is identified as the midpoint of the step-change in heat flow on the resulting thermogram. A lower Tg for the plasticized sample compared to the unplasticized control validates the plasticizing effect.[8][10]

Protocol 3: Plasticizer Migration (Leaching) Test
  • Objective : To assess the permanence of the plasticizer within the PVC matrix, a critical factor for product safety and longevity.[11]

  • Methodology :

    • Sample Preparation : Cut precisely dimensioned samples (e.g., 5 cm x 5 cm) from the plasticized PVC film and record their initial weight (Winitial).

    • Extraction : Immerse the samples in a solvent known to extract phthalates, such as hexane or ethanol, in a sealed container at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24 hours).[12]

    • Drying and Weighing : Remove the samples from the solvent, gently pat dry, and then place them in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved (Wfinal).

    • Analysis : Calculate the percentage of weight loss, which corresponds to the amount of migrated plasticizer.

      • Weight Loss (%) = [(Winitial - Wfinal) / Winitial] x 100

    • Causality Check : The migration occurs because the plasticizer is not covalently bonded to the PVC chains, allowing it to be extracted by a suitable solvent or to slowly leach out over time.[13][14] Newer research focuses on covalently bonding plasticizers to eliminate this issue entirely.[15][16]

Conclusion: An Integrated Mechanism with Practical Consequences

The mechanism of action of decyl phthalate in PVC is a well-defined, multi-faceted process rooted in fundamental principles of molecular interaction. By physically inserting themselves between polymer chains, shielding dipole interactions, and forming specific hydrogen bonds, decyl phthalate molecules effectively increase the free volume and mobility of the PVC matrix. This molecular-level disruption directly causes the desired macroscopic properties of flexibility and softness, validated by a significant reduction in the glass transition temperature.

However, the very nature of this non-covalent interaction is also responsible for the primary drawback of traditional plasticizers: migration. The potential for these molecules to leach from the final product is a critical consideration in material design and a driving force behind the development of alternative, more permanent plasticizing technologies.[4][11] Understanding this core mechanism is, therefore, paramount for researchers and developers aiming to optimize PVC formulations for both performance and safety.

References

  • Kulczycka, A., et al. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. National Institutes of Health. [Link]

  • Kozlowski, R. R., & Storzum, U. (2005). Di(2-propylheptyl) phthalate: A new plasticizer choice for PVC compounders. Journal of Vinyl and Additive Technology, 11(4), 155-159. [Link]

  • Sadeghi, M., et al. (2015). Determination of Dioctyl phthalate (DEHP) concentration in polyvinyl chloride (PVC) plastic parts of toothbrushes. EngagedScholarship@CSU. [Link]

  • Zunszain, P. A., et al. (2020). Interactions of amphiphiles with plasticisers used in polymers. DiVA portal. [Link]

  • Kim, H., et al. (2023). Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products. MDPI. [Link]

  • De Robillard, Q., et al. (2023). Catalytic tandem dehydrochlorination–hydrogenation of PVC towards valorisation of chlorinated plastic waste. Chemical Science (RSC Publishing). [Link]

  • García, N., et al. (2020). Phthalate Plasticizers Covalently Bound to PVC: Plasticization with Suppressed Migration. ResearchGate. [Link]

  • Rossi, M., & Lent, T. (n.d.). Phthalate-free Plasticizers in PVC. Healthy Building Network. [Link]

  • Rowdhwal, S. S. S., & Chen, J. (2014). Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure. PubMed. [Link]

  • U.S. Food and Drug Administration. (2024). Phthalates in Food Packaging and Food Contact Applications. FDA. [Link]

  • ResearchGate. (n.d.). FTIR spectra of PVC films with different plasticizers. ResearchGate. [Link]

  • García, N., et al. (2014). Phthalate Plasticizers Covalently Bound to PVC: Plasticization with Suppressed Migration. ACS Publications. [Link]

  • Daniels, P. H. (2009). A Brief Overview of Theories of PVC Plasticization and Methods Used to Evaluate PVC-Plasticizer Interaction. ResearchGate. [Link]

  • Wikipedia. (n.d.). Plasticizer. Wikipedia. [Link]

  • TA Instruments. (n.d.). Characterization of Polyvinyl Chloride (PVC) by MDSC. TA Instruments. [Link]

  • Higgins, F. (2013). Rapid and reliable phthalate screening in plastics by portable FTIR spectroscopy. Agilent Technologies. [Link]

  • Jinli Chemical. (2025). The Environmental Impact of Plasticizer Use in PVC Production. Jinli Chemical. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). PVC-U: Polyvinyl Chloride (Unplasticized). NETZSCH. [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity GC-MS Analysis of Decyl Hydrogen Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Phthalate esters are a class of synthetic compounds widely used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1][2] These compounds are not chemically bound to the polymer matrix and can leach into the environment, leading to widespread human and environmental exposure.[1][2][3][4] Decyl hydrogen phthalate is a monoester metabolite and a primary degradation product of didecyl phthalate (DIDP). Its presence in environmental and biological matrices is an indicator of exposure to parent phthalate diesters.[5] Due to the potential endocrine-disrupting effects and other health concerns associated with phthalates, regulatory bodies worldwide have implemented strict monitoring requirements.[4][6]

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred and standard technique for the analysis of phthalates.[1][6] Its combination of high-resolution chromatographic separation and definitive mass-based identification provides the sensitivity and specificity required for trace-level quantification in complex matrices.[7][8]

This application note provides a comprehensive, field-proven protocol for the analysis of this compound using GC-MS. We will delve into the causality behind critical experimental choices, from meticulous sample preparation designed to mitigate ubiquitous background contamination to the optimization of GC-MS parameters for achieving robust and reliable quantification. The methodology described herein is designed as a self-validating system, incorporating rigorous quality control measures to ensure data integrity.

The Foundational Challenge: Ubiquitous Contamination

A significant challenge in phthalate analysis is their pervasive presence in the laboratory environment.[9] Contamination can be introduced from solvents, reagents, glassware, plastic consumables, and even the air, leading to high background signals and false-positive results.[1][9] Therefore, the cornerstone of any reliable phthalate analysis protocol is an aggressive and systematic approach to minimizing contamination.

Core Principle: Every component of the workflow must be considered a potential source of contamination. The protocol's trustworthiness is built upon the routine and demonstrable absence of target analytes in method blanks.

Mitigation Strategy:

  • Glassware: Use exclusively glass volumetric flasks, syringes, and vials.[10] All glassware must be thoroughly cleaned and baked at a high temperature (e.g., 400°C) before use.

  • Solvents and Reagents: Utilize the highest purity or "phthalate-free" grade solvents available.

  • Consumables: Avoid all plastic materials during sample preparation and handling.[10] Use pre-cleaned paper extraction thimbles and filter paper.[11] High-temperature, low-bleed septa are essential for the GC inlet.[12]

  • Method Blanks: A method blank must be processed with every batch of samples to verify the cleanliness of the entire analytical process.[11] Corrective action is required if phthalates are detected above a predetermined threshold.

Experimental Workflow: From Sample to Signal

The analytical workflow is a multi-stage process designed to isolate the analyte from the sample matrix, separate it from other compounds, and produce a quantifiable signal. Each stage is optimized to ensure maximum recovery and analytical precision.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (Dichloromethane) Spike->Extract Concentrate Evaporate & Reconstitute (Isooctane) Extract->Concentrate Inject GC Injection (Pulsed Splitless) Concentrate->Inject Transfer to Autosampler Vial Separate Chromatographic Separation (HP-5ms Column) Inject->Separate Ionize Electron Ionization (EI Source) Separate->Ionize Detect Mass Detection (Quadrupole, SIM Mode) Ionize->Detect Identify Peak Identification (RT & Ion Ratios) Detect->Identify Quantify Quantification (Internal Standard Calibration) Identify->Quantify Report Final Report Quantify->Report

Caption: Overall workflow for GC-MS analysis of this compound.

Protocol: Sample Preparation (Liquid-Liquid Extraction)

This protocol is optimized for aqueous matrices (e.g., environmental water samples). For solid matrices, an initial solvent extraction (e.g., Soxhlet) may be required.[11]

  • Sample Collection: Collect 1 L of the water sample in a pre-cleaned, amber glass bottle.

  • Internal Standard Spiking: Fortify the sample with an internal standard (e.g., Benzyl Benzoate) to a final concentration of 50 µg/L.[10] The internal standard corrects for variations in extraction efficiency and instrument response.

  • Extraction: Transfer the sample to a 2 L glass separatory funnel. Add 60 mL of high-purity dichloromethane.[12]

  • Vigorous Mixing: Stopper the funnel and shake vigorously for 2 minutes, venting periodically to release pressure.

  • Phase Separation: Allow the layers to separate for 10 minutes. Drain the lower organic layer (dichloromethane) into a glass flask.

  • Repeat Extraction: Repeat steps 3-5 two more times, combining the organic extracts.

  • Concentration: Concentrate the combined extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Solvent Exchange: Add 5 mL of isooctane and re-concentrate to a final volume of 1.0 mL. This solvent exchange prepares the sample for injection into the GC.

  • Transfer: Transfer the final extract to a 2 mL autosampler vial with a PTFE-lined cap for GC-MS analysis.

Protocol: GC-MS Instrumental Analysis

The following conditions are a robust starting point and have been validated for a wide range of phthalates on Agilent GC-MS systems, but are broadly applicable.[1][6] The use of hydrogen as a carrier gas is an effective and cost-efficient alternative to helium, often providing faster analysis times.[1][4]

GCMS_Principle Principle of GC-MS cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (Vaporization) Column GC Column (Separation by Boiling Point & Polarity) Injector->Column Carrier Gas Flow IonSource Ion Source (Fragmentation) Column->IonSource Separated Analytes Quad Quadrupole (Mass Filtering) IonSource->Quad Ions Detector Detector (Signal Amplification) Quad->Detector Filtered Ions DataSystem Data System (Chromatogram/ Mass Spectrum) Detector->DataSystem Signal

Caption: Simplified schematic of the GC-MS instrument workflow.

Table 1: Gas Chromatograph (GC) Operating Conditions

Parameter Setting & Rationale
GC System Agilent 8890 GC or equivalent
Inlet Split/Splitless (SSL)
Inlet Mode Pulsed Splitless. Causality: Maximizes analyte transfer to the column, improving sensitivity for trace analysis.[1]
Inlet Temp. 280 °C. Causality: Ensures efficient vaporization of higher molecular weight phthalates without thermal degradation.[1]
Liner Ultra Inert, mid-frit liner with glass wool. Causality: Provides an inert surface to prevent analyte adsorption and aids in sample vaporization.[1]
Carrier Gas Hydrogen (99.999% purity). Causality: Excellent alternative to Helium, offering faster optimal linear velocity and shorter run times.[1][4]
Flow Rate 0.9 mL/min (Constant Flow). Causality: Maintains stable retention times and optimal separation efficiency throughout the temperature program.[1]
Column Agilent J&W HP-5ms UI (or equivalent 5% phenyl-methylpolysiloxane), 20 m x 0.18 mm, 0.18 µm. Causality: This column provides excellent inertness and selectivity for a wide range of phthalates.[1]

| Oven Program | 60°C (hold 1.5 min), then 50°C/min to 220°C, then 12.5°C/min to 320°C (hold 0.3 min). Causality: The initial hold allows for solvent focusing, while the multi-step ramp effectively separates volatile from semi-volatile phthalates.[1] |

Table 2: Mass Spectrometer (MS) Operating Conditions

Parameter Setting & Rationale
MS System Agilent 5977C MSD or equivalent
Mode Selected Ion Monitoring (SIM). Causality: Drastically increases sensitivity and selectivity compared to Full Scan by monitoring only characteristic ions, which is essential for trace quantification.[3]
Ion Source Electron Ionization (EI), Inert Plus. Causality: Standard, robust ionization technique for generating repeatable fragmentation patterns.
Source Temp. 300 °C. Causality: High temperature minimizes source contamination (analyte condensation).[1]
Quad Temp. 150 °C. Causality: Standard operating temperature to ensure stable mass filtering.[1]
Transfer Line 280 °C. Causality: Prevents condensation of analytes as they transfer from the GC to the MS.[1]
SIM Ions Quantifier Ion (Q): The most abundant, characteristic ion. Qualifier Ion(s) (q): One or two other characteristic ions. Causality: Monitoring multiple ions provides a high degree of confidence in analyte identification. The ratio of qualifier to quantifier ions must match that of a known standard.

| This compound Ions | Molecular Ion:m/z 322 (May be low abundance) Key Fragments:m/z 167, 149 . Rationale: The m/z 149 ion (protonated phthalic anhydride) is a classic phthalate fragment.[1][7] The m/z 167 ion corresponds to the phthalic acid fragment [C6H4(COOH)2]+. These ions should be confirmed by analyzing a pure standard. |

Data Analysis, Quantification, and Validation

4.1 Identification Criteria An analyte is positively identified if:

  • The retention time of the peak in the sample falls within a pre-established window (e.g., ±0.1 minutes) of the retention time of a pure standard.

  • All monitored SIM ions (quantifier and qualifiers) are present in the sample peak.

  • The relative abundance ratios of the qualifier ions to the quantifier ion in the sample are within ±20% of the ratios observed in a pure standard.

4.2 Quantification and Calibration Quantification is performed using the internal standard method. A multi-point calibration curve (minimum 5 levels) is generated by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration ratio. The linearity of the curve should be verified (R² > 0.99).[12]

4.3 Self-Validating System: Quality Control A robust analytical method requires continuous validation to ensure the trustworthiness of the data.

  • Method Detection Limit (MDL): Determined by analyzing at least seven replicate samples spiked at a low concentration. The MDL demonstrates the minimum concentration that can be reliably detected.[4]

  • Spike Recovery: A portion of a real sample is spiked with a known amount of analyte and analyzed. The percent recovery is calculated to assess accuracy and potential matrix interference. Acceptable recovery is typically within 70-120%.[4]

  • Continuing Calibration Verification (CCV): A mid-level calibration standard is analyzed after every 10-20 samples to monitor instrument performance and calibration stability.[11]

Conclusion

This application note details a robust and reliable GC-MS method for the determination of this compound. The protocol emphasizes the critical importance of minimizing background contamination through meticulous sample handling and the use of inert materials. The optimized GC-MS parameters, utilizing a pulsed splitless injection and SIM mode detection, provide the high sensitivity and selectivity required for trace-level analysis in challenging matrices. By integrating a comprehensive quality control system, this method ensures the generation of scientifically sound and defensible data for researchers, scientists, and drug development professionals.

References

  • Agilent Technologies, Inc. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Agilent Application Note.
  • Adams, K., Haggerty, C., Scott, R., & Anderson, K. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University.
  • U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). EPA.
  • Thermo Fisher Scientific. (n.d.). Determination of Phthalate Esters in Soft Drinks by GC-MS. Thermo Fisher Scientific Application Note.
  • Agilent Technologies, Inc. (2024). Analysis of Phthalate with Hydrogen Carrier Gas. Agilent Application Note.
  • Peak Scientific. (2019). GC-MS Analysis of Phthalate esters using Hydrogen carrier gas. Peak Scientific Application Note.
  • Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Technical Literature.
  • Kim, S., et al. (2013). Exposure Marker Discovery of Phthalates Using Mass Spectrometry. Journal of Toxicology and Environmental Health.
  • Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Resource Hub.
  • U.S. Environmental Protection Agency. (n.d.). Method 606: Phthalate Ester. EPA.
  • Jo, A., et al. (2019). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. National Institutes of Health (NIH).
  • Ali, I., et al. (2012). Determination of Phthalate Esters in Drinking Water using Solid-phase Extraction and Gas Chromatography. SciSpace.

Sources

High-Performance Liquid Chromatography (HPLC) Method for the Robust Separation and Quantification of Phthalate Esters

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Scientists

Senior Application Scientist: Gemini

Abstract

Phthalate esters (PAEs) are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, primarily polyvinyl chloride (PVC).[1] Due to their ubiquitous presence in consumer products, food packaging, and medical devices, they have become pervasive environmental contaminants.[2] Phthalates are not chemically bound to the polymer matrix and can leach into the environment, leading to human exposure and potential health risks, including endocrine disruption.[1][2] Consequently, robust and sensitive analytical methods are essential for their detection and quantification in various matrices. This application note presents a detailed protocol for the separation and analysis of common phthalate esters using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. We provide a comprehensive guide covering the underlying principles, sample preparation, detailed instrument parameters, and a troubleshooting guide to empower researchers in achieving reliable and reproducible results.

The Scientific Rationale: Principles of Phthalate Separation by RP-HPLC

The separation of phthalate esters via HPLC is most effectively achieved using a reversed-phase approach. This technique is predicated on the hydrophobic interactions between the analytes and the stationary phase.

  • The Stationary Phase: The workhorse of reversed-phase chromatography is the C18 (octadecyl) column.[2] The stationary phase consists of silica particles chemically bonded with long C18 alkyl chains, creating a non-polar, hydrophobic surface.

  • The Analytes: Phthalate esters are characterized by a central aromatic (benzene) ring and two ester side chains.[3] While the ester groups introduce some polarity, the overall character of most common PAEs is non-polar, a property that increases with the length of the alkyl side chains.[4]

  • The Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used.[2][5]

  • The Separation Mechanism: When the sample is injected, the non-polar phthalate molecules partition from the polar mobile phase and adsorb onto the hydrophobic C18 stationary phase. Elution occurs by gradually increasing the organic solvent concentration in the mobile phase (gradient elution) or by using a constant composition (isocratic elution).[2] Phthalates with shorter alkyl chains (e.g., Dimethyl Phthalate - DMP) are more polar and have a weaker affinity for the stationary phase, thus eluting earlier. Conversely, phthalates with longer alkyl chains (e.g., Di-n-octyl Phthalate - DnOP) are more hydrophobic, interact more strongly with the C18 chains, and therefore elute later. This differential interaction is the basis for their chromatographic separation.

Experimental Workflow and Protocols

Mandatory Precautions: Avoiding Contamination

Phthalates are notoriously common laboratory contaminants originating from plastic labware (e.g., pipette tips, centrifuge tubes, solvent bottle caps). Strict adherence to the following is critical for accurate analysis:

  • Use Glassware Exclusively: All sample collection containers, volumetric flasks, and vials must be glass.[6]

  • Solvent Rinsing: Scrupulously clean all glassware by rinsing with acetone and then a high-purity solvent like n-hexane before use.[6]

  • High-Purity Reagents: Use HPLC-grade or pesticide-grade solvents to minimize background contamination.[6]

  • Procedural Blanks: Always process a "blank" sample (containing only the extraction solvents) alongside the actual samples to monitor for any background contamination.

Diagram of the Analytical Workflow

HPLC Workflow for Phthalate Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Beverage in Glass Bottle) Spike 3. Spiking & Extraction (Liquid-Liquid Extraction) Sample->Spike Add extraction solvent Standard 2. Standard Stock Solution (Phthalate mix in Acetonitrile) Standard->Spike For recovery check (optional) Evap 4. Solvent Evaporation (Under Nitrogen Stream) Spike->Evap Recon 5. Reconstitution (In Mobile Phase) Evap->Recon Filter 6. Filtration (0.45 µm Syringe Filter) Recon->Filter Inject 7. HPLC Injection Filter->Inject Separation 8. Chromatographic Separation (C18 Column) Inject->Separation Detection 9. UV Detection (~225 nm) Separation->Detection Chromatogram 10. Generate Chromatogram Detection->Chromatogram Integration 11. Peak Integration & Identification Chromatogram->Integration Quant 12. Quantification (Using Calibration Curve) Integration->Quant

Caption: Overall workflow for phthalate analysis from sample preparation to final quantification.

Protocol 1: Preparation of Standards
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a certified reference standard of each phthalate. Dissolve in acetonitrile in a Class A volumetric flask to obtain a concentration of 1000 µg/mL. Store at 4°C in glass containers.[7]

  • Working Standard Mixture (e.g., 10 µg/mL): Pipette appropriate volumes of each primary stock solution into a single Class A volumetric flask and dilute with acetonitrile to create a mixed working standard.

  • Calibration Curve Standards: Perform serial dilutions of the working standard mixture with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL). These standards will be used to establish the instrument's response curve for quantification.

Protocol 2: Sample Preparation (Beverage Example)

This protocol is adapted from ultrasound and vortex-assisted dispersive liquid-liquid microextraction methods.[7]

  • Sample Measurement: Transfer 2.5 mL of the beverage sample into a 10 mL glass centrifuge tube.

  • Salting Out: Add 0.5 g of sodium chloride (NaCl) to the tube. This increases the ionic strength of the aqueous phase, promoting the partitioning of phthalates into the organic solvent.

  • Extraction: Add 2.0 mL of methanol (as a disperser solvent) and 500 µL of chloroform (as an extraction solvent).[7]

  • Emulsification: Place the tube in an ultrasonic bath for 30 seconds, then vortex for 4 minutes. This creates a cloudy emulsion, maximizing the surface area for efficient extraction of phthalates from the sample into the chloroform micro-droplets.[7]

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 3 minutes to break the emulsion and separate the chloroform phase, which settles at the bottom.[7]

  • Concentration: Carefully transfer the chloroform layer to a clean glass test tube and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the dried residue in a known volume (e.g., 500 µL) of the HPLC mobile phase.[7]

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter (ensure the filter material is not a source of phthalate contamination, e.g., PTFE) into an HPLC vial for analysis.[7]

HPLC Instrumentation and Operating Conditions

The following table outlines a robust set of starting conditions for the separation of common phthalates.

ParameterRecommended SettingRationale
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/DAD DetectorStandard configuration for reliable reversed-phase chromatography.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent resolving power for a wide range of phthalates.[8][9]
Mobile Phase A HPLC-Grade WaterPolar component of the mobile phase system.
Mobile Phase B HPLC-Grade AcetonitrileOrganic modifier; its concentration dictates the elution strength.[5]
Elution Mode Gradient ElutionA gradient is often necessary to resolve both early-eluting (more polar) and late-eluting (more non-polar) phthalates within a reasonable runtime.[10]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[11]
Injection Vol. 20 µLA standard injection volume for analytical HPLC.[8]
Detector UV/DAD (Diode Array Detector)Allows for spectral confirmation and detection at the optimal wavelength.
Wavelength 225 nm or 230 nmPhthalates exhibit strong absorbance in this UV region due to their benzene ring.[5][9]

Expected Results & Data Interpretation

Common Phthalate Esters and their Structures

The separation order is primarily determined by the hydrophobicity of the alkyl side chains (R and R').

Caption: General structure of phthalates and examples showing increasing alkyl chain length.

Representative Data

A successful separation will yield a chromatogram with sharp, well-resolved peaks. The identity of each peak is confirmed by comparing its retention time to that of a known standard. Quantification is achieved by integrating the peak area and comparing it to the calibration curve.

Phthalate EsterAbbreviationTypical Elution OrderLog Kₒw¹
Dimethyl PhthalateDMP1 (Earliest)1.60
Diethyl PhthalateDEP22.47
Di-n-butyl PhthalateDBP34.50
Benzyl Butyl PhthalateBBP44.73
Bis(2-ethylhexyl) PhthalateDEHP57.60
Di-n-octyl PhthalateDnOP6 (Latest)8.10
¹Log Kₒw (octanol-water partition coefficient) is a measure of hydrophobicity; higher values indicate greater non-polarity and lead to longer retention times in RP-HPLC.[4]

Troubleshooting Common HPLC Issues

Even with a robust method, problems can arise. The following table provides guidance on common issues encountered during phthalate analysis.

ProblemPossible Cause(s)Recommended Solution(s)
Retention Time Drift 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column not fully equilibrated.1. Prepare fresh mobile phase daily; ensure proper mixing if prepared online. 2. Use a column oven and allow it to stabilize.[11] 3. Increase the column equilibration time before starting the sequence.[11]
Peak Tailing 1. Analyte interaction with active sites on the silica backbone. 2. Column contamination or degradation. 3. Mismatch between sample solvent and mobile phase.1. Ensure the mobile phase pH is within the stable range for the column (typically pH 2-7.5). 2. Flush the column with a strong solvent; if unresolved, replace the column. 3. Reconstitute the final sample in the initial mobile phase if possible.[12]
Baseline Noise / Spikes 1. Air bubbles in the pump or detector. 2. Contaminated mobile phase or detector cell. 3. Electrical noise from other equipment.1. Degas the mobile phase thoroughly; purge the pump.[12] 2. Flush the system with a clean, strong solvent (e.g., isopropanol). 3. Ensure proper grounding of the HPLC system and other nearby instruments.
Ghost Peaks (Contamination) 1. Contamination from sample preparation (plasticware). 2. Carryover from a previous injection. 3. Contaminated mobile phase.1. Re-run the preparation using only scrupulously cleaned glassware.[6] 2. Run a blank injection (mobile phase only) to check for carryover; implement a needle wash step. 3. Prepare fresh mobile phase with high-purity solvents.

Conclusion

This application note details a reliable and robust RP-HPLC method for the separation and quantification of common phthalate esters. The key to success lies in understanding the principles of reversed-phase chromatography, meticulous sample preparation to avoid ubiquitous background contamination, and systematic troubleshooting. By following the protocols and guidelines presented, researchers can achieve accurate and reproducible analysis of these environmentally significant compounds, contributing to better monitoring and risk assessment in scientific and developmental fields.

References

  • Javaid, R., et al. (2023). Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). Polish Journal of Environmental Studies. Available at: [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Available at: [Link]

  • Ma, Y., et al. (2021). Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction with Resin Based COFs as Filler. MDPI Polymers. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Phthalates. Available at: [Link]

  • Patel, K. (2013). Method Development for Analysis of Phthalates by HPLC. Governors State University, OPUS Open Portal to University Scholarship. Available at: [Link]

  • Wang, F., et al. (2019). Determination of 11 Phthalate Esters in Beverages by Magnetic Solid-Phase Extraction Combined with High-Performance Liquid Chromatography. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Jeng, J. R., & Wang, L. F. (1995). Determination of eleven phthalate esters using HPLC and UV diode-array detector with liquid-liquid extraction or on line preconcentration. Journal of the Chinese Chemical Society. Available at: [Link]

  • U.S. Environmental Protection Agency. Method 606: Phthalate Ester. Available at: [Link]

  • Sharp, B. (2024). Troubleshooting Common HPLC Issues. Labcompare. Available at: [Link]

  • Wikipedia. Phthalates. Available at: [Link]

  • AELAB. Expert Guide to Troubleshooting Common HPLC Issues. Available at: [Link]

  • Wenzl, T., et al. (2006). Methods for the determination of phthalates in food. JRC Publications Repository. Available at: [Link]

  • Savoca, D., et al. (2023). Physical, Chemical, and Environmental Properties of Phthalates. Encyclopedia.pub. Available at: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available at: [Link]

  • ResearchGate. (2017). Phthalate Sample Preparation Methods and Analysis in Food and Food Packaging: a Review. Available at: [Link]

  • ResearchGate. Structure of common phthalates. Available at: [Link]

  • Agilent Technologies. Analysis of phthalate esters to EPA 606. Available at: [Link]

  • Chen, J., et al. (2021). Phthalic Acid Esters: Natural Sources and Biological Activities. PubMed Central. Available at: [Link]

  • U.S. Environmental Protection Agency. Method 606: Phthalate Esters in Water by GCECD. Available at: [Link]

  • ResearchGate. Chemical structure of phthalate esters. Available at: [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

Sources

Troubleshooting & Optimization

method validation for Decyl hydrogen phthalate in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Method Validation for Decyl Hydrogen Phthalate in Biological Samples

Welcome to the Technical Support Center for the analysis of this compound (DHP) and other phthalate metabolites in biological samples. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guidance and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to address the practical challenges you may face, ensuring scientific integrity and robust, reproducible results.

I. Troubleshooting Guide: Navigating Common Analytical Hurdles

The analysis of phthalates is notoriously challenging due to their ubiquitous nature, leading to high risks of background contamination. [1][2]This section addresses common issues encountered during method validation and sample analysis.

Issue: High Background Contamination in Blanks

Symptom: Significant peaks corresponding to DHP or other phthalates are observed in your blank samples (e.g., reagent blanks, matrix blanks).

Probable Causes:

  • Contaminated Solvents and Reagents: Phthalates are common plasticizers and can leach from plastic containers into solvents. [2]Even high-purity solvents can become contaminated over time. Sodium sulfate used for drying extracts can also be a source of contamination. [2]* Laboratory Environment: Plastic labware (pipette tips, centrifuge tubes), tubing in analytical instruments, and even flooring and paints can release phthalates into the lab environment, which can then contaminate samples. [2][3]* Sample Collection and Storage: Plastic containers used for collecting or storing biological samples are a primary source of contamination. [4] Step-by-Step Solution:

  • Solvent and Reagent Check:

    • Purchase solvents in glass bottles whenever possible.

    • Test new batches of solvents and reagents by running a solvent blank. If contamination is detected, consider using a higher grade of solvent or a different supplier. [2] * Bake glassware at a high temperature to remove organic contaminants. [1]2. Environmental Control:

    • Minimize the use of plasticware. Opt for glass or polypropylene alternatives where feasible.

    • Regularly clean instrument components, such as the injection port and tubing, with appropriate phthalate-free solvents.

    • Consider using a delay column in your LC system to separate contaminant peaks from the analytical column from your analytes of interest. [5]3. Sample Handling:

    • Use phthalate-free sample collection containers. If the original packaging can be used for storage, it may reduce contamination. [4] * Process samples in a clean environment, away from potential sources of phthalate contamination.

Issue: Poor Peak Shape and/or Low Sensitivity

Symptom: Chromatographic peaks for DHP are broad, tailing, or show low intensity, leading to poor quantification.

Probable Causes:

  • Suboptimal Chromatographic Conditions: The choice of analytical column and mobile phase is critical for achieving good peak shape and retention. For GC-MS analysis, the stationary phase plays a crucial role in separating structurally similar phthalates. [6]* Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., lipids, proteins) can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. [7][8][9]* Inadequate Sample Preparation: Inefficient extraction or cleanup can leave interfering substances in the final extract, impacting both chromatography and detection.

Step-by-Step Solution:

  • Chromatographic Optimization:

    • LC-MS: Experiment with different C18 or other suitable reversed-phase columns. Optimize the mobile phase composition (e.g., gradient, pH, organic modifier) to improve peak shape and resolution.

    • GC-MS: Select a GC column with a stationary phase known to provide good resolution for phthalates, such as an Rtx-440 or Rxi-XLB. [6]Optimize the temperature program to ensure adequate separation.

  • Mitigating Matrix Effects:

    • Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components. [5][10][11] * Modify the chromatographic method to separate the analyte from the interfering matrix components.

    • Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.

  • Enhancing Sample Preparation:

    • Evaluate different extraction techniques. While Liquid-Liquid Extraction (LLE) is simple, it can be prone to contamination and may have lower recovery for some phthalates. [5][12]SPE often provides cleaner extracts and higher recoveries. [10] * Optimize the SPE protocol (sorbent type, wash, and elution solvents) for your specific biological matrix.

Issue: Inconsistent or Low Analyte Recovery

Symptom: The recovery of DHP from spiked quality control (QC) samples is low or highly variable.

Probable Causes:

  • Inefficient Extraction: The chosen extraction method may not be suitable for the analyte's physicochemical properties or the complexity of the biological matrix. The length of the phthalate's alkyl chain can influence extraction recovery. [12]* Analyte Instability: DHP and its metabolites may degrade during sample processing or storage.

  • Improper pH Adjustment: The pH of the sample can significantly impact the extraction efficiency of acidic metabolites like DHP.

Step-by-Step Solution:

  • Extraction Method Optimization:

    • For LLE, test different organic solvents and solvent mixtures. A mixture of ethyl acetate and hexane has shown good recoveries for some phthalates. [12] * For SPE, select a sorbent that provides good retention and elution for DHP. C18 is a commonly used sorbent for phthalate extraction. [10] * Ensure thorough mixing and sufficient extraction time to allow for complete partitioning of the analyte.

  • Assess Analyte Stability:

    • Perform stability experiments at each step of the analytical process (bench-top, freeze-thaw, long-term storage). [13][14]Phthalate metabolites are generally stable when stored at -70°C. [13][14] * Minimize the time samples spend at room temperature during processing.

  • Control pH:

    • For urine samples, enzymatic deconjugation of glucuronidated metabolites is often necessary before extraction. [15]Ensure the pH is optimal for the enzyme (e.g., β-glucuronidase).

    • Adjust the pH of the sample before extraction to ensure DHP is in a non-ionized form, which enhances its extraction into organic solvents.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the validation of analytical methods for DHP in biological samples, with reference to regulatory guidelines such as those from the FDA and EMA. [16][17][18][19] Q1: What are the key parameters to evaluate during method validation for DHP?

A: A full bioanalytical method validation should include the assessment of selectivity, accuracy, precision, recovery, calibration curve, sensitivity (Lower Limit of Quantification, LLOQ), reproducibility, and stability. [20][21] Q2: What are the acceptance criteria for accuracy and precision according to regulatory guidelines?

A: According to the EMA and FDA guidelines, for the validation of the within-run and between-run accuracy, the mean concentration should be within ±15% of the nominal value for QC samples, except for the LLOQ, which should be within ±20%. [22]The precision, expressed as the coefficient of variation (CV), should not exceed 15% for QC samples and 20% for the LLOQ. [22] Q3: How do I establish the linearity of my calibration curve?

A: The calibration curve is established by analyzing a series of calibration standards of known concentrations. The response (e.g., peak area ratio of analyte to internal standard) is plotted against the nominal concentration. The relationship is typically evaluated using a weighted linear regression model. The correlation coefficient (r²) should be consistently greater than 0.99.

Q4: What is the importance of an internal standard in the analysis of DHP?

A: An internal standard (IS) is crucial for accurate and precise quantification. A stable isotope-labeled DHP is the ideal IS as it has nearly identical chemical and physical properties to the analyte and will behave similarly during sample preparation and analysis, thus compensating for variations in extraction recovery and matrix effects.

Q5: How should I assess the stability of DHP in biological samples?

A: Analyte stability should be evaluated under various conditions that mimic the handling and storage of study samples. This includes:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period that reflects the sample processing time.

  • Long-Term Stability: Determine stability in the frozen state over a period that covers the expected storage duration of study samples.

  • Stock Solution Stability: Confirm the stability of the analyte in the solvent used to prepare stock and working solutions.

Studies have shown that phthalate metabolites are stable in urine for up to a year when stored at -70°C. [13][14]However, concentrations can decrease at higher temperatures. [14][23]

III. Experimental Protocols & Data Presentation

A. Generic Sample Preparation Protocol using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for the extraction of DHP from urine. Optimization will be required for other biological matrices.

  • Sample Pre-treatment:

    • Thaw urine samples at room temperature.

    • To 1 mL of urine, add an internal standard solution.

    • Add β-glucuronidase enzyme solution and buffer to deconjugate the glucuronidated metabolites.

    • Incubate the samples (e.g., at 37°C for 2 hours).

    • Acidify the sample with a suitable acid (e.g., formic acid).

  • SPE Procedure:

    • Condition a C18 SPE cartridge with methanol followed by acidified water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.

    • Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.

B. Method Validation Parameters Summary

The following table summarizes typical acceptance criteria for key validation parameters based on regulatory guidelines. [16][17][22]

Validation Parameter Acceptance Criteria
Selectivity No significant interference at the retention time of the analyte and IS in at least six different sources of blank matrix.
Accuracy Mean concentration within ±15% of nominal for QC samples (±20% for LLOQ).
Precision (CV) Within-run and between-run precision ≤15% for QC samples (≤20% for LLOQ).
Recovery Should be consistent, precise, and reproducible.
Calibration Curve Correlation coefficient (r²) > 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within 20%) and precision (≤20% CV).

| Stability | Analyte concentration should be within ±15% of the initial concentration under the tested conditions. |

IV. Visualizations

A. Experimental Workflow for Method Validation

Method_Validation_Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Validation Validation Parameters Std_Prep Prepare Standards & QCs Sample_Prep Sample Preparation (e.g., SPE) Std_Prep->Sample_Prep LCMS_Analysis LC-MS/MS or GC-MS Analysis Sample_Prep->LCMS_Analysis Selectivity Selectivity LCMS_Analysis->Selectivity Linearity Linearity LCMS_Analysis->Linearity Accuracy_Precision Accuracy & Precision LCMS_Analysis->Accuracy_Precision Recovery Recovery LCMS_Analysis->Recovery Stability Stability LCMS_Analysis->Stability

Caption: A generalized workflow for the validation of an analytical method for this compound.

B. Troubleshooting Decision Tree for High Background Contamination

Troubleshooting_Contamination Start High Background Contamination Detected Check_Solvents Analyze Solvent Blank Start->Check_Solvents Contaminated_Solvent Contamination Present Check_Solvents->Contaminated_Solvent Yes Check_Reagents Analyze Reagent Blank (e.g., with Na2SO4) Check_Solvents->Check_Reagents No Clean_Solvent Use New/Higher Purity Solvent Batch Contaminated_Solvent->Clean_Solvent Resolved Issue Resolved Clean_Solvent->Resolved Contaminated_Reagent Contamination Present Check_Reagents->Contaminated_Reagent Yes Check_System Inject Mobile Phase Directly (Bypass Column) Check_Reagents->Check_System No Clean_Reagent Use High Purity Reagents Contaminated_Reagent->Clean_Reagent Clean_Reagent->Resolved System_Contam Contamination Present Check_System->System_Contam Yes Check_Labware Evaluate Lab Environment & Consumables Check_System->Check_Labware No Clean_System Clean LC/GC System (Tubing, Injector) System_Contam->Clean_System Clean_System->Resolved Labware_Contam Contamination Source Identified Check_Labware->Labware_Contam Yes Replace_Labware Use Glass/Phthalate-Free Consumables Labware_Contam->Replace_Labware Replace_Labware->Resolved

Caption: A decision tree to systematically identify and resolve sources of phthalate contamination.

V. References

  • Agilent Technologies. (2012, January 17). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Retrieved from [Link]

  • MDPI. (n.d.). Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction with Resin Based COFs as Filler. Retrieved from [Link]

  • ResearchGate. (2023, October 25). (PDF) Extraction and determination methods of phthalates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Within-Person Variability in Urinary Phthalate Metabolite Concentrations: Measurements from Specimens after Long-Term Frozen Storage. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, January 15). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, October 15). Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). Methods for the determination of phthalates in food. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, October 22). Fast and Reliable Determination of Phthalic Acid Esters in the Blood of Marine Turtles by Means of Solid Phase Extraction Coupled with Gas Chromatography-Ion Trap/Mass Spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Temporal stability of eight phthalate metabolites and their glucuronide conjugates in human urine. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination of 16 Phthalate Metabolites in Urine Using Automated Sample Preparation and On-line Preconcentration/High-Performance Liquid Chromatography/Tandem Mass Spectrometry | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Analysis of phthalate esters contamination in drinking water samples. Retrieved from [Link]

  • MDPI. (n.d.). GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers. Retrieved from [Link]

  • MDPI. (n.d.). Determination of Phthalate Esters and Bisphenol A in Pear by Packed-Fiber Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Phthalate Esters in Water and Liquid Pharmaceutical Samples by Dispersive Liquid-Liquid Microextraction (DLLME) and Gas Chromatography with Flame Ionization Detection (GC-FID) | Request PDF. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • SciSpace. (n.d.). Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation. Retrieved from [Link]

  • ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, November 19). Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. Retrieved from [Link]

  • Teledyne Labs. (2023, January 17). 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. Retrieved from [Link]

  • European Medicines Agency. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Determination of phthalate esters in water samples by solid-phase microextraction and gas chromatography with mass spectrometric detection | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Validation of the method for determining priority phthalates by GC-MS at trace concentrations in surface water with a background pollution level. Retrieved from [Link]

  • LCGC International. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Effect of storage time and temperature on levels of phthalate metabolites and bisphenol A in urine | Request PDF. Retrieved from [Link]

  • Oregon State University. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Retrieved from [Link]

  • PubMed. (n.d.). Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • PubMed. (n.d.). Temporal stability of eight phthalate metabolites and their glucuronide conjugates in human urine. Retrieved from [Link]

  • Restek. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Longdom. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Critical Review on the Presence of Phthalates in Food and Evidence of Their Biological Impact - PubMed Central. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Toxicity of Phthalate Plasticizers for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

For decades, phthalate esters have been indispensable in rendering plastics, particularly polyvinyl chloride (PVC), flexible and durable. Their utility, however, is shadowed by a growing body of evidence detailing their potential for toxicity, creating a critical need for researchers, scientists, and drug development professionals to understand the nuances of their comparative risks. This guide provides an in-depth, objective comparison of the toxicological profiles of commonly used phthalate plasticizers and their emerging alternatives, supported by experimental data and standardized testing protocols.

Introduction: The Double-Edged Sword of Phthalates

Phthalates are a class of synthetic chemicals characterized by their ester linkage to a phthalic acid backbone. They are broadly categorized into two main groups based on their molecular weight, a distinction that often correlates with their toxicological properties.

  • Low Molecular Weight (LMW) Phthalates: This group includes compounds like dibutyl phthalate (DBP) and butyl benzyl phthalate (BBP). Their smaller size facilitates migration from the plastic matrix, leading to higher potential for human exposure and biological interaction.

  • High Molecular Weight (HMW) Phthalates: This category encompasses larger molecules such as di(2-ethylhexyl) phthalate (DEHP), diisononyl phthalate (DINP), and diisodecyl phthalate (DIDP). While generally more tightly bound within the polymer, they are not immune to leaching and have also come under regulatory scrutiny.

The primary concern surrounding many phthalates is their action as endocrine-disrupting chemicals (EDCs) . They can interfere with the body's hormonal systems, leading to a cascade of potential adverse health effects, particularly on the reproductive and developmental systems.

Comparative Toxicological Profiles: A Data-Driven Overview

The toxicity of phthalates is not uniform across the class. Understanding the differences in their potency and the nature of their adverse effects is crucial for informed risk assessment and the selection of safer alternatives. The following table summarizes key toxicological data for prominent phthalates and selected alternatives. The primary endpoints of concern are reproductive and developmental toxicity.

PlasticizerAcronymMolecular Weight ( g/mol )Common ApplicationsOral LD50 (Rat)NOAEL (Reproductive/Developmental, Rat)LOAEL (Reproductive/Developmental, Rat)
Low Molecular Weight Phthalates
Dibutyl phthalateDBP278.34Adhesives, printing inks, personal care products8,000 - >20,000 mg/kg[1][2]50 mg/kg/day (Developmental)[3]100 mg/kg/day (Developmental)[3]
Butyl benzyl phthalateBBP312.36PVC flooring, sealants, food packaging~2,330 mg/kg171 mg/kg/day (LOAEL used as starting point)52 mg/kg/day (Reduced F2 pup weights)
High Molecular Weight Phthalates
Di(2-ethylhexyl) phthalateDEHP390.56Medical devices, wire and cable insulation, flooring~30,000 mg/kg4.8 mg/kg/day (Reproductive)[4]5 mg/m³ (inhalation, developmental)[5]
Diisononyl phthalateDINP418.61Toys, vinyl flooring, automotive interiors>10,000 mg/kg15 mg/kg/day-
Diisodecyl phthalateDIDP446.66Wire and cable insulation, automotive undercoating>10,000 mg/kg25 mg/kg/day-
Phthalate Alternatives
1,2-Cyclohexane dicarboxylic acid diisononyl esterDINCH424.68Medical devices, toys, food contact materials>5,000 mg/kg40 mg/kg/day (Repeated dose)[4]-
Acetyl tributyl citrateATBC402.49Food wrap, toys, medical devices>30,000 mg/kg250 - 1000 mg/kg/day (Reproductive)[6]15,240 mg/kg/day (Systemic)[7]

Note: LD50, NOAEL, and LOAEL values can vary depending on the specific study design, animal model, and endpoint measured. The data presented here are for comparative purposes and represent values from authoritative sources.

Mechanistic Insights: Endocrine Disruption by Phthalates

The primary mechanism by which many phthalates exert their toxicity is through the disruption of the endocrine system, particularly by interfering with androgen signaling. This anti-androgenic activity is a key driver of the observed reproductive and developmental effects in animal studies.

H295R_Workflow cluster_cell_culture Cell Culture & Exposure cluster_analysis Analysis A 1. Seed H295R cells in 24-well plates B 2. Acclimate for 24 hours A->B C 3. Expose to test substance (7 concentrations) and controls (48 hours) B->C D 4. Collect culture medium C->D F 6. Assess cell viability (e.g., MTT assay) C->F E 5. Measure testosterone and estradiol levels (e.g., LC-MS/MS) D->E G 7. Data analysis: Compare hormone levels to solvent control E->G F->G

Caption: Workflow for the H295R Steroidogenesis Assay.

Step-by-Step Methodology:

  • Cell Seeding: H295R cells are seeded into 24-well plates at a predetermined density and allowed to attach and acclimate for 24 hours. [1][8]2. Exposure: The culture medium is replaced with fresh medium containing the test substance at a range of concentrations (typically seven serial dilutions) or control substances. Positive controls (e.g., forskolin to induce steroidogenesis, prochloraz to inhibit it) and a solvent control are run in parallel. The cells are incubated for 48 hours. [1][8][9][10]3. Sample Collection: After the exposure period, the culture medium is collected for hormone analysis. [9][10]4. Cell Viability Assessment: The viability of the cells in each well is assessed using a standard method such as the MTT assay to distinguish between specific effects on steroidogenesis and general cytotoxicity. [9][10]5. Hormone Quantification: The concentrations of testosterone and estradiol in the collected medium are quantified using a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). [9][10]6. Data Analysis: The hormone levels in the wells treated with the test substance are compared to those of the solvent control to determine if the substance significantly inhibits or induces steroidogenesis.

This in vitro model more closely mimics the testicular environment by co-culturing Sertoli cells, which provide structural and nutritional support to developing germ cells, with gonocytes or other germ cell populations. This system is particularly useful for investigating the direct effects of toxicants on testicular cell interactions and germ cell viability. [11][12] Step-by-Step Methodology:

  • Cell Isolation: Sertoli and germ cells are isolated from the testes of neonatal rodents.

  • Co-culture Establishment: The isolated cells are plated together in a specialized culture medium that supports the viability and interaction of both cell types. A three-dimensional culture system with an extracellular matrix overlay can enhance the in vivo-like environment. [11]3. Exposure: The co-cultures are exposed to various concentrations of the test phthalate or alternative for a defined period (e.g., 24 hours).

  • Endpoint Assessment: A variety of endpoints can be measured, including:

    • Cytotoxicity: Assessed by measuring the release of lactate dehydrogenase (LDH) or using viability stains.

    • Germ Cell Apoptosis: Quantified using methods like TUNEL staining.

    • Gene and Protein Expression: Changes in the expression of genes and proteins involved in cell cycle, apoptosis, and steroidogenesis can be analyzed using techniques like qPCR and Western blotting. [11]

In Vivo Studies: Comprehensive Toxicity Assessment

While in vitro assays are valuable for screening, in vivo studies in animal models remain the gold standard for comprehensive reproductive and developmental toxicity assessment.

This study is designed to evaluate the potential of a substance to cause adverse effects on the pregnant animal and the developing embryo and fetus following exposure during gestation. [13][14] Experimental Workflow:

OECD414_Workflow cluster_dosing Dosing Phase cluster_evaluation Evaluation Phase A 1. Administer test substance to pregnant dams (at least from implantation to day before C-section) B 2. Monitor maternal clinical signs, body weight, and food consumption A->B C 3. Perform Caesarean section one day prior to expected parturition B->C D 4. Examine uterine contents (number of corpora lutea, implantations, resorptions, live/dead fetuses) C->D E 5. Evaluate fetuses for external, visceral, and skeletal malformations and variations D->E

Caption: Workflow for the OECD 414 Prenatal Developmental Toxicity Study.

Step-by-Step Methodology:

  • Animal Selection and Dosing: Pregnant female rodents (typically rats or rabbits) are assigned to control and treatment groups. The test substance is administered daily, usually by oral gavage, from the time of implantation to the day before the scheduled Caesarean section. [14][15]2. Maternal Monitoring: Throughout the dosing period, the dams are observed for clinical signs of toxicity, and their body weight and food consumption are recorded.

  • Caesarean Section and Uterine Examination: One day prior to the expected day of birth, the dams are euthanized, and a C-section is performed. The uterus is examined to determine the number of implantations, resorptions, and live and dead fetuses. [15]4. Fetal Examination: The fetuses are weighed, sexed, and examined for any external abnormalities. A subset of fetuses is then examined for visceral and skeletal malformations.

This comprehensive study evaluates the effects of a substance on all phases of the reproductive cycle over two generations, providing insights into potential impacts on fertility, pregnancy, and offspring development. [16] Step-by-Step Methodology:

  • Parental (F0) Generation Dosing and Mating: Young adult male and female animals are administered the test substance for a period before mating. They are then paired for mating. Dosing continues for the males throughout the mating period and for the females throughout mating, gestation, and lactation.

  • First (F1) Generation: The offspring of the F0 generation are exposed to the test substance from conception through lactation. After weaning, a subset of the F1 generation is selected and dosed with the test substance as they mature.

  • F1 Generation Mating and Second (F2) Generation: The selected F1 animals are mated to produce the F2 generation. The F2 offspring are evaluated for developmental and reproductive endpoints.

  • Endpoint Evaluation: A wide range of endpoints are assessed in both the parental and offspring generations, including:

    • Reproductive performance: Mating and fertility indices, gestation length.

    • Offspring viability and growth: Litter size, survival, and body weight.

    • Developmental landmarks: Anogenital distance, nipple retention in males, and age at sexual maturation.

    • Organ weights and histopathology: Detailed examination of reproductive organs.

Analytical Methods for Phthalate Exposure Assessment

Accurate assessment of phthalate exposure is critical for both toxicological studies and human biomonitoring. The analysis of phthalate metabolites in urine is the preferred method for determining recent exposure, as the parent compounds are rapidly metabolized.

Sample Preparation and Analysis (Urine):

  • Enzymatic Deconjugation: Phthalate metabolites are primarily excreted in the urine as glucuronide conjugates. Therefore, the first step in the analysis is to treat the urine sample with β-glucuronidase to hydrolyze these conjugates and release the free metabolites. [11]2. Solid-Phase Extraction (SPE): The hydrolyzed urine sample is then passed through an SPE cartridge to clean up the sample and concentrate the metabolites. [11]3. Instrumental Analysis: The extracted and concentrated metabolites are then analyzed using a highly sensitive and selective technique, most commonly High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [11]Isotope-labeled internal standards are used to ensure accurate quantification. [11]

The Rise of Alternatives and the Challenge of Regrettable Substitution

In response to the growing body of evidence on the toxicity of certain phthalates, regulatory bodies worldwide have implemented restrictions on their use, particularly in products intended for children. This has spurred the development and adoption of alternative plasticizers. However, it is imperative to avoid "regrettable substitution," where a hazardous chemical is replaced with another that is later found to have similar or different, but equally concerning, toxic properties.

Promising alternatives include 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH) and acetyl tributyl citrate (ATBC). As indicated in the comparative toxicity table, these compounds generally exhibit a lower order of toxicity in animal studies compared to the LMW phthalates they often replace. [6]Nevertheless, significant data gaps still exist for many phthalate alternatives regarding their long-term effects and potential for endocrine disruption. Continuous research and rigorous toxicological evaluation of these alternatives are essential to ensure their safety.

Conclusion: A Path Forward

The comparative toxicity of phthalate plasticizers is a complex and evolving field. While LMW phthalates like DBP and BBP have demonstrated clear reproductive and developmental toxicity in animal models, the risks associated with HMW phthalates and emerging alternatives are still being fully elucidated. For researchers and professionals in drug development and related fields, a thorough understanding of the toxicological profiles, mechanisms of action, and standardized testing methodologies for these compounds is paramount. By employing a data-driven approach and adhering to rigorous scientific principles, we can make informed decisions to mitigate risks and promote the use of safer alternatives, ultimately safeguarding human health and the environment.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for Reproductive Toxicity Risk Assessment. Retrieved from [Link]

  • Consumer Product Safety Commission. (2018, October 1). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Acetyl Tri-n-butyl Citrate (ATBC)”. Retrieved from [Link]..

  • Gray, L. E., Jr, Ostby, J., Furr, J., Price, M., Veeramachaneni, D. N., & Parks, L. (2000). Perinatal exposure to the phthalates DEHP, BBP, and DINP, but not DEP, DMP, or DOTP, alters sexual differentiation of the male rat. Toxicological Sciences, 58(2), 350–365.
  • European Commission. (1998, April 24). EU Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE). Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Reproductive toxicity – two-generation study. Pesticide Registration Toolkit. Retrieved from [Link]

  • National Toxicology Program. (n.d.). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate (DBP) in F344/N Rats and B6C3F1/N Mice (Gavage Studies). Retrieved from [Link]

  • Chiang, C., et al. (2019). Effects of oral exposure to the phthalate substitute acetyl tributyl citrate on female reproduction in mice. Environmental Health Perspectives, 127(5), 057001.
  • Doyle, T. J., et al. (2009). Improving in vitro Sertoli cell/gonocyte co-culture model for assessing male reproductive toxicity: Lessons learned from comparisons of cytotoxicity versus genomic responses to phthalates. Toxicology and Applied Pharmacology, 239(2), 163-173.
  • Labcorp. (2021, June 7). Using LC-MS/MS to optimize the OECD 456 H295R steroidogenesis assay for sensitive and selective detection. Retrieved from [Link]

  • Consumer Product Safety Commission. (n.d.). Toxicity Review for Di-n-butyl Phthalate (Dibutyl Phthalate or DBP). Retrieved from [Link]

  • ECETOC. (2002). Monograph No. 31 Guidance on Evaluation of Reproductive Toxicity Data. Retrieved from [Link]

  • OECD. (2001). Test No. 414: Prenatal Development Toxicity Study. OECD Guidelines for the Testing of Chemicals, Section 4.
  • RIVM. (2004). The relevance of developmental toxicity endpoints for acute limit setting. RIVM report 601900004. Retrieved from [Link]

  • Hecker, M., et al. (2011). The OECD validation program of the H295R steroidogenesis assay: Phase 3. Final inter-laboratory validation study. Environmental Science & Technology, 45(16), 7041-7051.
  • Wang, Y., et al. (2021). Phthalates and Their Impacts on Human Health. Healthcare (Basel), 9(5), 603.
  • ECETOC. (n.d.). Monograph No. 31 Guidance on Evaluation of Reproductive Toxicity Data. Retrieved from [Link]

  • Lin, L.-C., et al. (2014). Pharmacokinetics of Dibutyl Phthalate (DBP) in the Rat Determined by UPLC-MS/MS. International Journal of Molecular Sciences, 15(10), 18485-18496.
  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP). Retrieved from [Link]

  • Pineau, C., Dupaix, A., & Jégou, B. (1999). The Co-culture of Sertoli Cells and Germ Cells: Applications in Toxicology. Toxicology in Vitro, 13(4-5), 513-520.
  • U.S. Food and Drug Administration. (2018, February 1). Introduction to the 2-Generation Reproduction Toxicity Study Template. Retrieved from [Link]

  • Karmaus, A. L., et al. (2018). Evaluation of a high-throughput H295R homogenous time resolved fluorescence assay for androgen and estrogen steroidogenesis screening. Toxicology, 406-407, 1-12.
  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP). Retrieved from [Link]

  • Hlisníková, H., et al. (2021). Estrogenic and Androgenic Potential of Phthalates and Their Alternatives. International Journal of Environmental Research and Public Health, 18(4), 1533.
  • U.S. Environmental Protection Agency. (2015, July 28). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 6). 2.5: NOAEL and LOAEL. Retrieved from [Link]

  • Kapetanovic, I. M., et al. (2008). Reproductive and developmental toxicity testing: Examination of the extended one-generation reproductive toxicity study guideline. Regulatory Toxicology and Pharmacology, 51(1), 1-11.
  • Gray, L. E., Jr, et al. (2000). Perinatal exposure to the phthalates DEHP, BBP, and DINP, but not DEP, DMP, or DOTP, alters sexual differentiation of the male rat. Toxicological Sciences, 58(2), 350-365.
  • DTU Food. (2018). Contaminant mixtures and reproductive health: Developmental toxicity effects in rats after mixed exposure to environmentally relevant endocrine disrupting chemicals.
  • Inotiv. (n.d.). OECD 414: Prenatal development toxicity study. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2016, January 22). DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line. Retrieved from [Link]

  • Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment (COT). (2011). RESTRICTION REPORT: PROPOSAL FOR A RESTRICTION.
  • National Institute of Standards and Technology. (2020, September 25). A Better Alternative to Phthalates?. Retrieved from [Link]

  • Office of Environmental Health Hazard Assessment. (2005, March 21). CHEMICALS UNDER CONSIDERATION FOR POSSIBLE LISTING: Butyl benzyl phthalate (BBP), Di-n-butyl phthalate (DBP), Di-n-hexyl phthalate (DnHP), and Di-isodecyl phthalate (DIDP). Retrieved from [Link]

  • SCOPE. (n.d.). Toxicity Tests with Mammalian Cell Cultures. Retrieved from [Link]

  • Hlisníková, H., et al. (2021). Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. International Journal of Environmental Research and Public Health, 18(4), 1533.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Decyl Hydrogen Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. This guide provides an in-depth, objective comparison of analytical methods for assessing the purity of synthesized Decyl hydrogen phthalate, a mono-alkyl phthalate ester. We will delve into the causality behind experimental choices and provide supporting data and protocols to ensure scientific integrity.

This compound is typically synthesized by the reaction of phthalic anhydride with decanol.[1] This process can lead to several potential impurities, including unreacted starting materials (phthalic anhydride and decanol) and the diester byproduct, didecyl phthalate. Therefore, a robust analytical strategy is required to quantify the purity of the desired monoester and identify and quantify any significant impurities.

A Comparative Overview of Analytical Techniques

The choice of analytical technique for purity assessment depends on various factors, including the required accuracy, sensitivity, throughput, and available instrumentation. Here, we compare the most common methods for the analysis of this compound.

Analytical Technique Principle Information Provided Advantages Disadvantages Relative Cost
Titration Acid-Base NeutralizationQuantitative purity (as % acidity)Simple, inexpensive, accurate for bulk purityNon-specific, susceptible to interference from other acidic or basic impuritiesLow
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic fieldStructural confirmation and quantitative purityProvides detailed structural information, highly specific, can be quantitative (qNMR)Requires expensive instrumentation and expert interpretationHigh
Fourier-Transform Infrared (FTIR) Spectroscopy Vibrational transitions of molecular bondsFunctional group identificationFast, simple, good for qualitative confirmationNot inherently quantitative, limited specificity for complex mixturesLow to Medium
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a mobile and stationary phaseQuantitative purity and impurity profilingHigh sensitivity and resolution for non-volatile compoundsRequires method development, can be time-consumingMedium to High
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility followed by mass-based detectionIdentification and quantification of volatile impuritiesHigh sensitivity and specificity for volatile compoundsMay require derivatization for non-volatile compounds, high temperature can cause degradationHigh
Thin-Layer Chromatography (TLC) Differential migration on a solid supportQualitative assessment of purity and reaction monitoringSimple, fast, inexpensive for qualitative screeningNot quantitative, lower resolution than HPLC or GCVery Low

Experimental Protocols and Data Interpretation

Titrimetric Analysis for Bulk Purity

Principle: The carboxylic acid group of this compound allows for a straightforward acid-base titration with a standardized solution of a strong base, such as sodium hydroxide. This method provides a rapid and cost-effective assessment of the overall purity with respect to acidic content.

Experimental Protocol:

  • Preparation of Standardized 0.1 M NaOH: Prepare and standardize a 0.1 M sodium hydroxide solution against a primary standard, such as potassium hydrogen phthalate (KHP).

  • Sample Preparation: Accurately weigh approximately 300-400 mg of the synthesized this compound into a 250 mL Erlenmeyer flask.

  • Dissolution: Dissolve the sample in 50 mL of a suitable solvent, such as a 1:1 mixture of ethanol and water, with gentle warming if necessary.

  • Titration: Add 2-3 drops of phenolphthalein indicator and titrate with the standardized 0.1 M NaOH solution to a faint pink endpoint that persists for at least 30 seconds.

  • Calculation: Calculate the purity of this compound using the following formula:

    Where:

    • V_NaOH is the volume of NaOH solution used in liters.

    • M_NaOH is the molarity of the standardized NaOH solution.

    • MW_DHP is the molecular weight of this compound (306.4 g/mol ).

    • W_sample is the weight of the sample in grams.

Causality and Trustworthiness: This method's trustworthiness relies on the accurate standardization of the titrant and the assumption that the only acidic species present is this compound. Any acidic impurities, such as unreacted phthalic anhydride (which can hydrolyze to phthalic acid), will lead to an overestimation of purity.

Diagram of the Titration Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_naoh Prepare & Standardize 0.1 M NaOH titrate Titrate with NaOH to Endpoint prep_naoh->titrate prep_sample Accurately Weigh This compound dissolve Dissolve Sample prep_sample->dissolve add_indicator Add Phenolphthalein dissolve->add_indicator add_indicator->titrate calculate Calculate Purity titrate->calculate

Caption: Workflow for Titrimetric Purity Assessment.

Spectroscopic Characterization and Purity Assessment

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule. For this compound, ¹H and ¹³C NMR can confirm the presence of the decyl chain, the phthalate backbone, and the carboxylic acid group. Quantitative NMR (qNMR) can be used for a highly accurate purity determination by integrating the signals of the analyte against a certified internal standard.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Accurately weigh about 10-20 mg of the synthesized this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard (for qNMR): For quantitative analysis, add a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Interpretation: Process the spectrum (phasing, baseline correction, and integration).

    • Structural Confirmation: Identify the characteristic signals:

      • Aromatic protons of the phthalate ring (typically in the range of 7.5-8.0 ppm).

      • Protons of the decyl chain (a triplet for the terminal methyl group around 0.9 ppm, and multiplets for the methylene groups between 1.2-1.7 ppm and a triplet for the -OCH₂- group around 4.3 ppm).

      • The acidic proton of the carboxylic acid group (a broad singlet, chemical shift is concentration and solvent dependent).

    • Purity Calculation (qNMR): Calculate the purity by comparing the integral of a well-resolved analyte signal to the integral of a signal from the internal standard.

Causality and Trustworthiness: NMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei. This makes qNMR a highly accurate and reliable method for purity assessment, as it is less dependent on the response factors of different compounds, unlike chromatographic methods. The specificity of NMR allows for the simultaneous identification and quantification of impurities if their signals do not overlap with the analyte's signals.

Diagram of the NMR Workflow

G cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis weigh_sample Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve acquire_spectrum Acquire NMR Spectrum dissolve->acquire_spectrum process_spectrum Process Spectrum acquire_spectrum->process_spectrum interpret_spectrum Interpret Spectrum & Calculate Purity process_spectrum->interpret_spectrum G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase run_gradient Run Gradient Elution prep_mobile_phase->run_gradient prep_sample Prepare Sample Solution inject_sample Inject Sample into HPLC prep_sample->inject_sample inject_sample->run_gradient detect_peaks Detect Peaks with UV Detector run_gradient->detect_peaks integrate_peaks Integrate Peak Areas detect_peaks->integrate_peaks calculate_purity Calculate Purity and Impurity Profile integrate_peaks->calculate_purity

Sources

A Senior Application Scientist's Guide to the Environmental Degradation of Phthalates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals engaged in environmental risk assessment and chemical safety.

Introduction: The Environmental Imperative for Understanding Phthalate Persistence

Phthalic acid esters (PAEs), commonly known as phthalates, are a class of synthetic chemicals extensively used as plasticizers to enhance the flexibility, durability, and longevity of polymeric materials. Their widespread application in consumer products, from medical devices to food packaging, has led to their ubiquitous presence in the environment.[1][2] Concerns over their potential as endocrine-disrupting chemicals and their adverse effects on human health and ecosystems necessitate a thorough understanding of their environmental fate.[1][3] This guide provides a comparative analysis of the environmental degradation rates of different phthalates, focusing on the primary pathways of biodegradation, photodegradation, and hydrolysis. We will delve into the underlying chemical principles governing their degradation, present comparative experimental data, and provide detailed protocols for assessing their environmental persistence.

The central thesis of this guide is that the environmental persistence of phthalates is intrinsically linked to their molecular structure, particularly the length and branching of their alkyl side chains. This structural variance dictates their susceptibility to microbial enzymatic attack, photochemical reactions, and chemical hydrolysis, leading to a wide spectrum of degradation rates.

I. Biodegradation: The Primary Environmental Sink for Phthalates

Biodegradation is the principal mechanism for the environmental removal of phthalates, driven by the metabolic activity of a diverse range of microorganisms.[4] Bacteria and fungi have evolved enzymatic machinery, primarily esterases, capable of hydrolyzing the ester bonds of phthalates, initiating their breakdown.[5]

The Decisive Role of Molecular Structure in Biodegradability

A consistent theme in the scientific literature is the inverse relationship between the length and complexity of the alkyl side chains and the rate of biodegradation.[5]

  • Low-Molecular-Weight (LMW) Phthalates: Phthalates with shorter, linear alkyl chains, such as Dimethyl Phthalate (DMP) and Diethyl Phthalate (DEP), are generally more water-soluble and bioavailable to microorganisms. Their simpler structure presents less steric hindrance to microbial esterases, leading to more rapid degradation.[5][6] Experimental evidence consistently demonstrates the rapid disappearance of these compounds in various environmental matrices. For instance, complete degradation of DMP and Di-n-butyl Phthalate (DBP) has been observed within 96 hours in the presence of specific bacterial strains.[7][8]

  • High-Molecular-Weight (HMW) Phthalates: Conversely, HMW phthalates, such as Di-(2-ethylhexyl) Phthalate (DEHP) and Di-n-octyl Phthalate (DnOP), are characterized by longer and often branched alkyl chains. This structural complexity results in lower water solubility and increased hydrophobicity, leading to their partitioning into soil organic matter and sediments, which can reduce their bioavailability.[9] The bulky side chains also create significant steric hindrance, impeding the access of microbial esterases to the ester linkages.[5] Consequently, HMW phthalates exhibit substantially slower biodegradation rates and are more persistent in the environment. For example, under the same conditions where DMP and DBP were completely degraded, DnOP only reached 83.5% degradation after 120 hours.[7] In some aqueous environments, the half-life of DEHP has been estimated to be as long as 2000 years, underscoring its recalcitrant nature.[7]

Comparative Biodegradation Data

The following table summarizes experimental data on the biodegradation of common phthalates, illustrating the impact of molecular structure on their degradation rates.

PhthalateAbbreviationMolecular Weight ( g/mol )Alkyl Chain StructureBiodegradation Rate/Half-LifeReference
Dimethyl PhthalateDMP194.18C1 (x2)Complete degradation in 84-96 hours[7][8]
Diethyl PhthalateDEP222.24C2 (x2)Half-life of approximately 0.4 days in some studies[4]
Di-n-butyl PhthalateDBP278.34C4 (x2)Complete degradation in 96 hours[7][8]
Di-(2-ethylhexyl) PhthalateDEHP390.56C8 (branched, x2)Half-life can range from 10.21 hours to several years depending on conditions[7][10]
Di-n-octyl PhthalateDnOP390.56C8 (linear, x2)83.5% degradation in 120 hours[7]
Experimental Protocol: Assessing Ready Biodegradability (OECD 301B - CO₂ Evolution Test)

To ensure the trustworthiness and reproducibility of biodegradability data, standardized testing protocols are paramount. The OECD Guidelines for the Testing of Chemicals provide a robust framework for these assessments.[11] The OECD 301B, or CO₂ Evolution Test, is a widely accepted method for determining the ready biodegradability of organic compounds.[12][13]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light.[13] The degradation of the test substance is monitored by measuring the amount of carbon dioxide produced over a 28-day period. The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum.

Step-by-Step Methodology:

  • Preparation of Mineral Medium: Prepare a mineral salt medium containing essential nutrients for microbial growth (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride). The pH should be adjusted to 7.4 ± 0.2.

  • Inoculum Preparation: Obtain fresh activated sludge from a wastewater treatment plant. The sludge should be washed and aerated for 5-7 days to precondition it to the experimental conditions.[13]

  • Test Setup: The test is conducted in sealed vessels. Each vessel contains the mineral medium, the test substance at a concentration of 10-20 mg of total organic carbon (TOC) per liter, and the prepared inoculum.[13]

  • Control Groups:

    • Blank Control: Contains only the inoculum and mineral medium to measure the background CO₂ production.

    • Reference Control: Contains a readily biodegradable reference substance (e.g., sodium benzoate) to verify the viability of the inoculum.

    • Toxicity Control: Contains both the test substance and the reference substance to assess any inhibitory effects of the test substance on the microorganisms.

  • Incubation: The vessels are incubated at 22 ± 2°C in the dark or diffuse light and continuously stirred.[13] A stream of CO₂-free air is passed through the vessels.

  • CO₂ Measurement: The CO₂ evolved from each vessel is trapped in a solution of barium hydroxide or sodium hydroxide. The amount of trapped CO₂ is determined by titration of the remaining hydroxide solution at regular intervals.

  • Data Analysis: The cumulative amount of CO₂ produced is plotted against time. The percentage of biodegradation is calculated as: % Biodegradation = (CO₂ produced by test substance - CO₂ produced by blank) / Theoretical CO₂ x 100

  • Pass Criteria: A substance is considered "readably biodegradable" if it reaches at least 60% of its theoretical CO₂ production within a 10-day window during the 28-day test period.[12]

Causality Behind Experimental Choices:

  • Use of Mineral Medium: Ensures that the test substance is the sole source of carbon and energy for the microorganisms, allowing for a direct assessment of its biodegradability.

  • Activated Sludge as Inoculum: Provides a diverse microbial community, representative of a typical wastewater treatment environment.

  • Dark/Diffuse Light Incubation: Prevents photodegradation of the test substance, ensuring that the observed degradation is solely due to microbial activity.[13]

  • 28-Day Test Duration: Allows sufficient time for microbial adaptation and degradation of the test substance.

Visualization of Biodegradation Logic:

BiodegradationLogic cluster_structure Phthalate Structure cluster_properties Physicochemical Properties cluster_interaction Microbial Interaction cluster_outcome Degradation Outcome LMW Low Molecular Weight (e.g., DMP, DBP) Solubility Higher Water Solubility Lower Lipophilicity LMW->Solubility HMW High Molecular Weight (e.g., DEHP, DnOP) Insolubility Lower Water Solubility Higher Lipophilicity HMW->Insolubility Bioavailability High Bioavailability Low Steric Hindrance Solubility->Bioavailability LimitedBioavailability Low Bioavailability High Steric Hindrance Insolubility->LimitedBioavailability Rapid Rapid Biodegradation Bioavailability->Rapid Slow Slow/Incomplete Biodegradation LimitedBioavailability->Slow

Caption: Relationship between phthalate structure and biodegradation rate.

II. Photodegradation: The Role of Light in Phthalate Transformation

Photodegradation, or photolysis, is another significant abiotic pathway for the transformation of phthalates in the environment, particularly in sunlit surface waters and the atmosphere. This process involves the breakdown of molecules by the absorption of light energy. The efficiency of photodegradation is highly dependent on the wavelength of light, the presence of photosensitizers, and the chemical structure of the phthalate.

Mechanisms of Photodegradation

Phthalates can undergo direct or indirect photolysis:

  • Direct Photolysis: Involves the direct absorption of ultraviolet (UV) radiation by the phthalate molecule, leading to the excitation of electrons and subsequent bond cleavage.

  • Indirect Photolysis: Occurs when other substances in the environment, known as photosensitizers (e.g., humic acids, nitrate ions), absorb light energy and transfer it to the phthalate molecule or generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) that then attack the phthalate.

The presence of photocatalysts, such as titanium dioxide (TiO₂), can significantly enhance the rate of photodegradation through the generation of highly reactive hydroxyl radicals upon UV irradiation.

Comparative Photodegradation Data

Studies have shown that photodegradation rates can be substantial under favorable conditions.

PhthalateSystemDegradation EfficiencyTimeReference
Dimethyl Phthalate (DMP)UV/TiO₂93.03%90 min[14]
Diethyl Phthalate (DEP)UV/TiO₂92.64%90 min[14]
Di-n-butyl Phthalate (DBP)UV/TiO₂92.50%90 min[14]

It is noteworthy that in the presence of a photocatalyst like TiO₂, the degradation rates of DMP, DEP, and DBP are remarkably high and comparable. This suggests that the photocatalytic process can overcome some of the structural barriers that hinder biodegradation.

Experimental Protocol: Assessing Photocatalytic Degradation in Aqueous Solution

Principle: An aqueous solution of the phthalate is irradiated with a UV light source in the presence of a photocatalyst (e.g., TiO₂). The degradation of the phthalate is monitored over time by measuring its concentration using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the phthalate of interest in a suitable solvent (e.g., methanol).

    • Prepare an aqueous solution of the phthalate at the desired concentration by diluting the stock solution in ultrapure water.

    • Prepare a suspension of the photocatalyst (e.g., TiO₂) in ultrapure water.

  • Photoreactor Setup:

    • A typical photoreactor consists of a reaction vessel (e.g., a quartz beaker) placed in a chamber equipped with a UV lamp (e.g., a mercury lamp).

    • The reaction vessel should be equipped with a magnetic stirrer to ensure a homogenous suspension of the photocatalyst.

    • A cooling system may be necessary to maintain a constant temperature during the experiment.

  • Experimental Procedure:

    • Add the aqueous phthalate solution and the photocatalyst suspension to the reaction vessel.

    • Stir the mixture in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the phthalate and the photocatalyst.

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Sample Analysis:

    • Immediately filter the withdrawn aliquots through a syringe filter (e.g., 0.22 µm) to remove the photocatalyst particles.

    • Analyze the filtrate for the concentration of the remaining phthalate using a validated HPLC-UV or GC-MS method.

  • Data Analysis:

    • Plot the concentration of the phthalate as a function of irradiation time.

    • The degradation rate can be modeled using pseudo-first-order kinetics: ln(C₀/C) = kt, where C₀ is the initial concentration, C is the concentration at time t, and k is the pseudo-first-order rate constant.

    • The half-life (t₁/₂) of the photodegradation can be calculated as t₁/₂ = ln(2)/k.

Causality Behind Experimental Choices:

  • Quartz Reaction Vessel: Quartz is transparent to UV light, allowing for efficient irradiation of the sample.

  • Use of a Photocatalyst (e.g., TiO₂): Significantly accelerates the degradation process by generating highly reactive hydroxyl radicals.

  • Dark Adsorption Step: Ensures that the initial decrease in phthalate concentration is due to photodegradation and not just adsorption onto the catalyst surface.

  • Stirring: Maintains a uniform suspension of the photocatalyst, maximizing the surface area available for the reaction.

Visualization of Photocatalytic Degradation Workflow:

PhotocatalysisWorkflow A 1. Prepare Phthalate Solution & TiO₂ Suspension B 2. Add to Quartz Reactor & Stir in Dark (30 min) A->B C 3. Irradiate with UV Lamp B->C D 4. Withdraw Aliquots at Time Intervals C->D E 5. Filter to Remove TiO₂ D->E F 6. Analyze by HPLC/GC-MS E->F G 7. Plot Concentration vs. Time & Calculate Rate Constant F->G

Caption: Experimental workflow for assessing photocatalytic degradation.

III. Hydrolysis: Chemical Breakdown in the Aqueous Phase

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For phthalates, hydrolysis involves the cleavage of the ester bonds, yielding a phthalate monoester and an alcohol, which can be further hydrolyzed to phthalic acid and another alcohol molecule.

Factors Influencing Hydrolysis Rates

The rate of phthalate hydrolysis is generally slow under neutral pH conditions and at ambient temperatures.[15] However, it can be significantly influenced by:

  • pH: Hydrolysis is catalyzed by both acids and bases. The rate is typically much faster under alkaline (basic) conditions than in acidic or neutral solutions.[16]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

  • Molecular Structure: The steric hindrance around the ester group can affect the rate of hydrolysis, although this effect is generally less pronounced than in biodegradation.

While generally considered a minor degradation pathway in many surface environments, hydrolysis can become significant in specific settings, such as the lower layers of landfills where temperatures and pressures are elevated, and a wide range of pH conditions can exist.[15]

Comparative Hydrolysis Data

Quantitative data on hydrolysis rates often involves the determination of second-order rate constants for base-catalyzed hydrolysis.

PhthalateConditionSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Dimethyl Phthalate (DMP)AlkalineVaries with specific base[17]
Phenyl Hydrogen PhthalatepH < 6.2Rate constant for intramolecular reaction of carboxylate: 4.43 x 10⁻² s⁻¹[17]

It is important to note that the hydrolysis of phthalate diesters proceeds in two steps, with the hydrolysis of the monoester to phthalic acid also contributing to the overall degradation process.

Experimental Protocol: Determining Alkaline Hydrolysis Rate Constants

Principle: The rate of disappearance of a phthalate is measured in a buffered aqueous solution at a constant high pH and temperature. The second-order rate constant is determined from the pseudo-first-order rate constant and the hydroxide ion concentration.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a buffer solution to maintain a constant alkaline pH (e.g., a carbonate buffer for pH 9-10).

  • Reaction Setup:

    • In a temperature-controlled water bath, place sealed reaction vessels containing the buffered solution.

    • Add a known amount of the phthalate stock solution to each vessel to achieve the desired initial concentration.

  • Sampling: At predetermined time intervals, withdraw samples from the reaction vessels.

  • Quenching the Reaction: Immediately neutralize the withdrawn samples with a suitable acid to stop the hydrolysis reaction.

  • Sample Analysis: Analyze the quenched samples for the remaining concentration of the phthalate using HPLC-UV or GC-MS.

  • Data Analysis:

    • Since the hydroxide ion concentration is in large excess and constant, the reaction follows pseudo-first-order kinetics. Plot ln(C) versus time, where C is the concentration of the phthalate. The slope of the line will be the negative of the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k_OH) is calculated as: k_OH = k_obs / [OH⁻], where [OH⁻] is the concentration of hydroxide ions.

Causality Behind Experimental Choices:

  • Buffered Solution: Maintains a constant pH, which is crucial as the hydrolysis rate is highly pH-dependent.

  • Constant Temperature: Ensures that the measured rate constant is not influenced by temperature fluctuations.

  • Reaction Quenching: Stops the reaction at specific time points, allowing for accurate measurement of the phthalate concentration at that instant.

IV. Analytical Methodologies for Phthalate Quantification

Accurate and reliable quantification of phthalates is the cornerstone of any degradation study. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed analytical techniques.[18][19]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like phthalates.[16][20]

  • Principle: The sample is injected into a gas chromatograph, where it is vaporized and separated based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

  • Sample Preparation: For aqueous samples, a liquid-liquid extraction with a solvent like dichloromethane is typically performed to extract the phthalates.

  • Instrumentation: A typical GC-MS system consists of a gas chromatograph equipped with a capillary column (e.g., DB-5ms) and a mass selective detector.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of less volatile and thermally labile compounds.[21][22]

  • Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation of the analytes is based on their differential interactions with the stationary phase. A detector, such as a UV-Vis or diode-array detector (DAD), is used to detect the separated compounds as they elute from the column.

  • Mobile Phase: A common mobile phase for phthalate analysis is a mixture of acetonitrile and water.[23]

  • Column: A C18 reversed-phase column is frequently used for the separation of phthalates.

V. Conclusion: A Framework for Assessing Phthalate Environmental Risk

The environmental degradation of phthalates is a complex process governed by a combination of biotic and abiotic factors. This guide has provided a comparative analysis of the primary degradation pathways—biodegradation, photodegradation, and hydrolysis—highlighting the critical role of molecular structure in determining the persistence of these ubiquitous contaminants.

Key Takeaways:

  • Biodegradation is the dominant degradation pathway, with low-molecular-weight phthalates degrading significantly faster than their high-molecular-weight counterparts due to lower steric hindrance and higher bioavailability.

  • Photodegradation can be a rapid process, especially in the presence of photocatalysts, and can effectively degrade a range of phthalates.

  • Hydrolysis is generally a slow process but can be significant under specific environmental conditions, such as the alkaline and high-temperature environments found in landfills.

By employing standardized experimental protocols, such as the OECD guidelines, and robust analytical techniques like GC-MS and HPLC, researchers can generate reliable and comparable data on phthalate degradation rates. This information is crucial for conducting accurate environmental risk assessments, developing effective remediation strategies, and informing the design of more environmentally benign plasticizers.

VI. References

  • Full article: Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses - Taylor & Francis. (2023). Retrieved from [Link]

  • Phthalates biodegradation in the environment - ResearchGate. (n.d.). Retrieved from [Link]

  • Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD), part of Test Methods for Evaluati - EPA. (n.d.). Retrieved from [Link]

  • A KINETIC STUDY OF PHTHALATES RADIOLYTIC DEGRADATION IN AQUEOUS SOLUTIONS - ScholarWorks. (2012). Retrieved from [Link]

  • Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. (2001). Retrieved from [Link]

  • Phthalate pollution: environmental fate and cumulative human exposure index using the multivariate analysis approach - RSC Publishing. (2021). Retrieved from [Link]

  • Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - Frontiers. (2019). Retrieved from [Link]

  • GENERAL DISTRIBUTION OCDE/GD(95)43 OECD SERIES ON THE TEST GUIDELINES PROGRAMME Number 2 DETAILED REVIEW PAPER ON BIODEGRADABILI - O.N.E. (n.d.). Retrieved from [Link]

  • Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages - MDPI. (2023). Retrieved from [Link]

  • Designing green plasticizers: Influence of alkyl chain length on biodegradation and plasticization properties of succinate based plasticizers | Request PDF - ResearchGate. (2013). Retrieved from [Link]

  • Photocatalytic degradation of organic pollutants in water: Application of TiO2-based nanocomposites - ResearchGate. (2021). Retrieved from [Link]

  • determination of phthalates from bottled water by gc-ms - ResearchGate. (n.d.). Retrieved from [Link]

  • Full article: Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses - Taylor & Francis. (2023). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (2012). Retrieved from [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters - ChemRxiv. (2021). Retrieved from [Link]

  • Phthalates Toxicity - StatPearls - NCBI Bookshelf - NIH. (2023). Retrieved from [Link]

  • Designing green plasticizers: influence of alkyl chain length on biodegradation and plasticization properties of succinate based plasticizers - PubMed. (2013). Retrieved from [Link]

  • Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC - NIH. (2014). Retrieved from [Link]

  • Biodegradation Tests for Poorly-Soluble Compounds - ECETOC. (1986). Retrieved from [Link]

  • The efficient degradation of organic pollutants in an aqueous environment under visible light irradiation by persulfate catalytically activated with kaolin-Fe 2 O 3 - RSC Publishing. (2019). Retrieved from [Link]

  • Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). (2023). Retrieved from [Link]

  • Biodegradation Testing - Smithers. (n.d.). Retrieved from [Link]

  • Degradation of Phthalate Esters in the Environment - ResearchGate. (n.d.). Retrieved from [Link]

  • Occurrence, Fate, Behavior and Ecotoxicological State of Phthalates in Different Environmental Matrices - ACS Publications. (2015). Retrieved from [Link]

  • Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles - MDPI. (2023). Retrieved from [Link]

  • DETERMINATION OF PHTHALATES FROM BOTTLED WATER BY GC-MS. (n.d.). Retrieved from [Link]

  • HPLC Separation of Phthalates - SIELC Technologies. (n.d.). Retrieved from [Link]

  • A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine - MDPI. (2023). Retrieved from [Link]

  • Degradation Testing To ISO 10993 - Medical Engineering Technologies. (n.d.). Retrieved from [Link]

  • Study on biodegradation kinetics of di-2-ethylhexyl phthalate by newly isolated halotolerant Ochrobactrum anthropi strain L1-W - PMC - PubMed Central. (2020). Retrieved from [Link]

  • Phthalates in the environment: characteristics, fate and transport, and advanced wastewater treatment technologies | Request PDF - ResearchGate. (2021). Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals, Test No 301 Ready Biodegradability. (n.d.). Retrieved from [Link]

  • Initiating photocatalytic degradation of organic pollutants under ultra-low light intensity via oxygen-centered organic radicals - NIH. (2024). Retrieved from [Link]

  • OECD 301B Biodegradation Test - CO2 Evolution Test - Microbe Investigations. (n.d.). Retrieved from [Link]

  • Biodegradation Default Half-Life Values in the Light of Environmentally Relevant ... - ECETOC. (2009). Retrieved from [Link]

  • Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices - Food Safety and Environmental Stewardship Program. (n.d.). Retrieved from [Link]

  • Intramolecular catalysis. Part II. Hydrolysis of diphenylmethyl hydrogen phthalate: neighbouring group participation and alkyl–oxygen fission - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1974). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

  • Phthalate Metabolism and Kinetics in an In Vitro Model of Testis Development - PMC - NIH. (2016). Retrieved from [Link]

  • Chemical behavior of phthalates under abiotic conditions in landfills - PubMed. (2014). Retrieved from [Link]

  • Photocatalytic Degradation of Organic Dyes Contaminated Aqueous Solution Using Binary CdTiO2 and Ternary NiCdTiO2 Nanocomposites - MDPI. (2022). Retrieved from [Link]

  • Adsorption kinetic models: (a) pseudo-first-order kinetic model; (b)... - ResearchGate. (n.d.). Retrieved from [Link]

  • Phthalates: A Hidden Toxin in Plastic Products - YouTube. (2024). Retrieved from [Link]

Sources

structural activity relationship of phthalate esters immunomodulatory effects

Author: BenchChem Technical Support Team. Date: February 2026

<_-3a_attempt> I have gathered a significant amount of information regarding the immunomodulatory effects of phthalate esters, their structure-activity relationships, the molecular mechanisms involved (particularly PPAR and NF-κB signaling), and some details on relevant experimental protocols.

Here's a breakdown of what I have and what I still need:

What I have:

  • General SAR: Information on how alkyl chain length and branching affect reproductive toxicity, which can be extrapolated to immunotoxicity. For example, C5-C6 straight chains are most potent in reproductive toxicity.

  • Specific Phthalate Effects: Data on the immunomodulatory effects of DEHP, MEHP, and DBP on various immune cells like macrophages, dendritic cells, and T-cells.

  • Mechanisms of Action: Strong evidence for the involvement of PPARs (especially PPARγ) and the NF-κB signaling pathway in mediating the immunomodulatory effects of phthalates.

  • Experimental Protocols: I found general descriptions and some specific details for lymphocyte proliferation assays, cytokine ELISA, and macrophage polarization assays.

What I still need to refine:

  • Direct SAR for Immunomodulation: While I can infer some SAR from reproductive toxicity studies, I need more direct evidence and comparative data specifically on immunomodulatory endpoints. I need to find studies that directly compare the immunomodulatory potency of a series of phthalates with varying structures.

  • Detailed Step-by-Step Protocols: The protocols I have are good, but for the guide to be truly valuable for a researcher, they need to be more detailed, including reagent concentrations, incubation times, and specific instrument settings. I need to synthesize the information from multiple sources to create these detailed protocols.

  • Quantitative Data for Comparison Tables: I have qualitative descriptions of effects, but the prompt requires tables with quantitative data. I need to search for papers that provide dose-response data, IC50 values, or fold-change information for cytokine levels, cell proliferation, etc., for different phthalates.

  • Comprehensive Signaling Pathway Details: I have the key players (PPAR, NF-κB), but for a detailed diagram, I need to understand the upstream and downstream effectors and how different phthalates specifically modulate these pathways.

Based on this analysis, I will update my plan to focus on these gaps. I will now proceed with a more targeted search for the missing information before starting to write the guide.The user wants a comprehensive guide on the structural activity relationship of phthalate esters' immunomodulatory effects.

I have already performed an initial search and have a good foundation. Now I need to refine my search to get more specific and quantitative data for the comparison tables, detailed step-by-step protocols, and more in-depth information for the signaling pathway diagrams.

My next steps will be to execute a new set of more targeted search queries. I will focus on finding:

  • Direct comparative studies on the immunomodulatory effects of different phthalate esters to build the SAR narrative and populate the data tables.

  • Detailed, citable laboratory protocols for the key assays (lymphocyte proliferation, cytokine ELISA, macrophage polarization).

  • More in-depth information on the signaling pathways, including upstream activators and downstream targets of PPAR and NF-κB in the context of phthalate exposure in immune cells.

After this next round of searches, I will have the detailed information needed to construct the full guide as per the user's detailed instructions.

I will now proceed with the execution of the refined search queries.## A Researcher's Guide to the Immunomodulatory Landscape of Phthalate Esters: A Structural-Activity Relationship Analysis

In the intricate world of immunology and toxicology, understanding how environmental compounds influence host defense mechanisms is paramount. Phthalate esters, ubiquitous plasticizers found in countless consumer products, have emerged as significant modulators of the immune system. Their diverse effects, ranging from immunosuppression to adjuvant-like activity, are not uniform across the class. Instead, they are intimately linked to their chemical structure. This guide provides an in-depth comparison of the immunomodulatory effects of common phthalate esters, grounded in experimental data, to elucidate the critical structural determinants of their activity. We will explore the underlying molecular mechanisms, provide detailed protocols for key assessment assays, and offer a framework for predicting the immunological impact of these pervasive environmental agents.

The Core Principle: How Structure Dictates Immunological Function

The concept of a Structure-Activity Relationship (SAR) is fundamental to toxicology. For phthalate esters, the immunomodulatory potential is primarily governed by two key structural features: the length and branching of the dialkyl ester side chains. The parent compounds, or diesters, are often rapidly metabolized in vivo to their corresponding monoesters, which are frequently the more biologically active molecules.[1][2][3]

Generally, the potency of phthalates in inducing adverse reproductive effects, a field more extensively studied for SAR, correlates with the length of their straight alkyl chains. Phthalates with side chains of C4 to C6 are often the most potent, while those with shorter (C1-C2) or longer (C8-13) chains are less effective.[4] This principle provides a valuable starting point for understanding immunotoxicity. Branching in the side chain, as seen in di-(2-ethylhexyl) phthalate (DEHP), can also significantly enhance biological activity.[4]

This guide will compare the following key phthalates, representing a spectrum of structural variations:

  • Di-(2-ethylhexyl) phthalate (DEHP): A high-molecular-weight, branched-chain phthalate, extensively studied for its immunotoxicity.

  • Dibutyl phthalate (DBP): A short-chain phthalate known to influence both innate and adaptive immunity.[5][6][7]

  • Mono-(2-ethylhexyl) phthalate (MEHP): The primary and more bioactive metabolite of DEHP.[1][3][8]

Comparative Analysis of Immunomodulatory Effects

The influence of phthalates on the immune system is complex, affecting both innate and adaptive responses. The following sections compare the activities of DEHP, DBP, and MEHP, with supporting data summarized in Table 1.

Effects on Innate Immunity: The Macrophage Response

Macrophages are central players in innate immunity, and their polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is a critical determinant of the immune response. Phthalates have been shown to skew this balance.

  • DEHP and MEHP: Exposure to DEHP, and particularly its metabolite MEHP, has been shown to modulate macrophage function. Studies indicate that MEHP can induce a pro-inflammatory response in macrophages, characterized by increased oxidative stress.[1][3] Furthermore, DEHP and MEHP can suppress the M2-polarization of macrophages, a process crucial for tissue repair and resolving inflammation.[9] This effect is often mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[8][9]

  • DBP: Dibutyl phthalate has demonstrated the ability to suppress macrophage functions. In vitro studies have shown that DBP treatment of murine peritoneal macrophages leads to decreased expression of surface molecules like CD80 and MHC-II, reduced phagocytic capacity, and diminished cytokine production.[5] This suggests an overall immunosuppressive effect on macrophage activity.

Effects on Adaptive Immunity: T-Cell and B-Cell Responses

The adaptive immune system, with its T and B lymphocytes, provides a specific and targeted defense. Phthalates can act as adjuvants, enhancing the immune response to allergens, or as suppressors of lymphocyte function.

  • DEHP: DEHP has been shown to have a potent adjuvant effect, particularly on the IgG1 antibody response in mice, without a significant impact on IgE, the antibody class associated with allergic reactions.[10] This adjuvant effect is highly dependent on both the stereochemical and physicochemical properties of the molecule.[10]

  • DBP: DBP exposure has been linked to alterations in T-cell subsets in allergen-sensitized individuals. Studies have shown that DBP can increase the percentage of CD4+ T helper cells while decreasing the percentage of regulatory T cells, potentially exacerbating allergic responses.[11] However, other studies on human lymphocytes have indicated that DBP can induce apoptosis, suggesting a potential for immunosuppression at higher concentrations.[7]

  • Monoesters (MEHP and others): Monoester metabolites, including MEHP and mono-n-butyl phthalate (MnBP), have been shown to directly influence T-cell cytokine secretion in vitro.[12] The effects can differ from their parent diesters, highlighting the importance of considering metabolic activation.[12]

Phthalate EsterImmune Cell TypeObserved EffectKey FindingsReference(s)
DEHP MacrophagesSuppression of M2 polarizationMediated through PPARγ activation, potentially impairing tissue repair and resolution of inflammation.[9]
B-cells/T-cellsAdjuvant effectPotent enhancement of IgG1 antibody response in vivo.[10]
MEHP MacrophagesPro-inflammatory responseIncreased oxidative stress and suppression of M2 polarization.[1][3][9]
Dendritic CellsModulates differentiationAlters dendritic cell differentiation via the PPARγ axis, promoting allergic lung inflammation.[8]
DBP MacrophagesImmunosuppressionDecreased expression of CD80 & MHC-II, reduced phagocytosis, and lower cytokine production.[5]
T-cellsAltered T-cell subsetsIncreased CD4+ T helper cells and decreased regulatory T cells in allergen-sensitized individuals.[11]
LymphocytesCytotoxicityInduction of apoptosis at higher concentrations.[7]

Table 1: Comparative Immunomodulatory Effects of Selected Phthalate Esters.

Molecular Mechanisms: A Tale of Two Pathways

The immunomodulatory effects of phthalate esters are largely orchestrated through their interaction with key intracellular signaling pathways. Two of the most well-documented are the Peroxisome Proliferator-Activated Receptor (PPAR) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

The PPAR Signaling Axis

PPARs are a family of nuclear receptors that play a crucial role in regulating lipid metabolism and inflammation.[9] Phthalates, particularly MEHP, are known agonists of PPARs, especially PPARα and PPARγ.[9][13]

  • PPARγ Activation: Activation of PPARγ in immune cells like macrophages and dendritic cells can have profound effects.[8] For instance, MEHP-mediated PPARγ activation can modulate dendritic cell differentiation, leading to an enhanced allergic response.[8] In macrophages, the activation of PPARγ by MEHP can reprogram their polarization, affecting lipid homeostasis and inflammatory responses.[9]

PPAR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalate_Ester Phthalate Ester (e.g., MEHP) PPAR PPARγ Phthalate_Ester->PPAR Binds & Activates PPAR_RXR_Complex PPARγ-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (PPAR Response Element) PPAR_RXR_Complex->PPRE Binds Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Immune_Modulation Modulation of: - Macrophage Polarization - Dendritic Cell Differentiation - Inflammation Target_Genes->Immune_Modulation

Caption: Phthalate-mediated PPARγ signaling pathway.

The NF-κB Inflammatory Pathway

NF-κB is a master regulator of inflammation, and its dysregulation is implicated in numerous diseases.[14][15] Some phthalates can activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes.

  • DEHP and NF-κB: Studies have shown that DEHP can induce the expression of cyclooxygenase-2 (COX-2), a key inflammatory enzyme, in gastric adenocarcinoma cells through the activation of the NF-κB signaling pathway.[16] This highlights a mechanism by which phthalates can promote inflammation. The induction of inflammation is a key component of the toxicity of many phthalates.[14]

NFkB_Pathway Phthalate_Ester Phthalate Ester (e.g., DEHP) Receptor Cell Surface Receptor (Hypothesized) Phthalate_Ester->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB_Inactive NF-κB (p50/p65) IkB->NFkB_Inactive Sequesters NFkB_Active Active NF-κB NFkB_Inactive->NFkB_Active Released Nucleus Nucleus NFkB_Active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates

Caption: Phthalate-induced NF-κB inflammatory signaling.

Field-Proven Experimental Protocols

To enable researchers to investigate the immunomodulatory effects of phthalates, this section provides detailed, self-validating protocols for key assays. The causality behind experimental choices is explained to provide a deeper understanding.

Macrophage Polarization Assay

Rationale: This assay is crucial for determining how a phthalate ester skews the functional phenotype of macrophages. By measuring markers specific to M1 (pro-inflammatory) and M2 (anti-inflammatory) states, we can understand the compound's impact on the initiation and resolution of inflammation.

Macrophage_Polarization_Workflow Start Start: Isolate Monocytes (e.g., from PBMCs) Differentiate Differentiate to M0 Macrophages (e.g., with M-CSF for 7 days) Start->Differentiate Polarize Induce Polarization (24-48h) Differentiate->Polarize M1 M1 Polarization: LPS + IFN-γ + Phthalate Polarize->M1 M2 M2 Polarization: IL-4 + IL-13 + Phthalate Polarize->M2 Control Control: Polarizing agents only Polarize->Control Analysis Analyze Markers M1->Analysis M2->Analysis Control->Analysis Flow Flow Cytometry: Surface markers (e.g., CCR7 for M1, CD209 for M2) Analysis->Flow qPCR RT-qPCR: Gene expression (e.g., iNOS for M1, Arg1 for M2) Analysis->qPCR ELISA ELISA: Cytokine secretion (e.g., TNF-α for M1, IL-10 for M2) Analysis->ELISA

Caption: Workflow for macrophage polarization assay.

Step-by-Step Methodology:

  • Isolation and Differentiation of Monocytes:

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.[17]

    • To isolate monocytes, plate PBMCs at a density of 10x10^6 cells/mL in a culture flask and incubate for 2 hours at 37°C, 5% CO2.[17] Non-adherent cells are washed off, leaving a monocyte-enriched population.

    • Differentiate monocytes into M0 macrophages by culturing for 7 days in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 10 ng/mL recombinant mouse macrophage colony-stimulating factor (M-CSF).[9]

  • Polarization and Phthalate Exposure:

    • After differentiation, seed the M0 macrophages into 24-well plates at a density of 1x10^6 cells/well.[17]

    • To induce M1 polarization , treat cells with 100 ng/mL LPS and 20 ng/mL IFN-γ.[9]

    • To induce M2 polarization , treat cells with 20 ng/mL IL-4 and 20 ng/mL IL-13.[9][18]

    • Co-treat the cells with the desired concentrations of the phthalate ester (e.g., 0, 1, 10, 100 µM) or vehicle control (e.g., DMSO) for 24-48 hours.

  • Analysis of Polarization Markers:

    • Flow Cytometry: Harvest cells and stain with fluorescently-labeled antibodies against M1 markers (e.g., CD80, CD86, CCR7) and M2 markers (e.g., CD206, CD163, CD209) for analysis.[9]

    • RT-qPCR: Isolate RNA, synthesize cDNA, and perform quantitative PCR to measure the gene expression of M1 markers (e.g., TNF, IL6, NOS2) and M2 markers (e.g., ARG1, IL10, MRC1).

    • ELISA: Collect cell culture supernatants to quantify the secretion of M1 cytokines (e.g., TNF-α, IL-6, IL-12) and M2 cytokines (e.g., IL-10) using specific ELISA kits.[19]

Lymphocyte Proliferation Assay

Rationale: This assay is a cornerstone of in vitro immunotoxicity testing, measuring the ability of lymphocytes to undergo clonal expansion upon stimulation. It helps determine if a phthalate ester has a suppressive or enhancing effect on T-cell function. The use of a mitogen like Phytohaemagglutinin (PHA) provides a robust, non-specific T-cell activation signal.

Step-by-Step Methodology:

  • PBMC Isolation:

    • Isolate PBMCs from heparinized or ACD-anticoagulated whole blood using Ficoll-Paque density gradient centrifugation as described previously.[20]

  • Cell Plating and Exposure:

    • Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin).

    • Plate 100,000 PBMCs per well in a 96-well round-bottom plate.[20]

    • Add the desired concentrations of the phthalate ester or vehicle control to the wells.

    • Stimulate the cells with a T-cell mitogen, such as Phytohaemagglutinin (PHA-P) at a final concentration of 5 µg/mL.[12] Include unstimulated (no PHA) and vehicle controls.

  • Incubation and Proliferation Measurement:

    • Incubate the plate for 6 days at 37°C in a 5% CO2 incubator.[20]

    • On day 6, add 1 µCi of [3H]-thymidine to each well and incubate for an additional 6 hours.[20] This radioactive nucleoside is incorporated into the DNA of dividing cells.

    • Harvest the cells onto a filter mat using a cell harvester.

    • Measure the incorporated radioactivity using a scintillation counter. The counts per minute (cpm) are directly proportional to the degree of cell proliferation.[20]

    • Self-Validation: A robust proliferative response in the PHA-stimulated, vehicle-treated wells compared to the unstimulated wells validates the assay's performance.

Cytokine Secretion Analysis by ELISA

Rationale: Cytokines are the signaling molecules of the immune system. Quantifying their secretion provides a detailed picture of the type of immune response being modulated by a phthalate (e.g., pro-inflammatory, anti-inflammatory, Th1/Th2/Th17). The sandwich ELISA is a highly sensitive and specific method for this purpose.[19]

Step-by-Step Methodology:

  • Sample Collection:

    • Collect the cell culture supernatants from the macrophage polarization or lymphocyte proliferation assays at the end of the incubation period.

    • Centrifuge the supernatants to remove any cells or debris.

    • Samples can be stored at -20°C or -70°C for later analysis.[21]

  • Sandwich ELISA Protocol (General):

    • Coating: Coat the wells of a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α). Incubate overnight at 4°C.[19][22]

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 10% FBS) for 1-2 hours at room temperature.[19][22]

    • Sample Incubation: Wash the plate and add your samples and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

    • Detection: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1-2 hours.

    • Enzyme Conjugation: Wash the plate and add Streptavidin-Horseradish Peroxidase (STRP-HRP). Incubate for 30 minutes.

    • Substrate Addition: Wash the plate and add a TMB substrate solution. A blue color will develop.[22]

    • Stopping Reaction: Stop the reaction by adding 2N H2SO4. The color will turn yellow.[22]

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the concentration of the cytokine in your samples by interpolating their absorbance values from the standard curve.

Conclusion and Future Directions

The immunomodulatory activity of phthalate esters is inextricably linked to their chemical structure. Diesters with mid-length alkyl chains (C4-C6), such as DBP, and branched-chain phthalates like DEHP (and its primary metabolite, MEHP) appear to be the most biologically active.[4] These compounds exert their effects by hijacking critical signaling pathways, notably the PPAR and NF-κB pathways, thereby altering the function of key immune cells like macrophages and lymphocytes.

This guide provides a framework for comparing the immunomodulatory potential of different phthalates and offers robust, field-proven protocols for their assessment. As researchers and drug development professionals, understanding these structure-activity relationships is crucial. It not only helps in assessing the risks of environmental exposures but also provides insights that could be leveraged in the rational design of new immunomodulatory therapeutics or safer industrial chemicals.

Future research should focus on expanding the library of phthalates tested with standardized immune assays to build more comprehensive and predictive SAR models. Furthermore, investigating the complex interplay between different signaling pathways and the impact of phthalate mixtures, which more accurately reflects real-world exposures, will be critical to fully understanding their impact on human health.

References

  • Role of Hepatocyte- and Macrophage-Specific PPARγ in Hepatotoxicity Induced by Diethylhexyl Phthalate in Mice. (2022). PubMed Central. [Link]

  • Di-(2-ethylhexyl) Phthalate Promotes Allergic Lung Inflammation by Modulating CD8α+ Dendritic Cell Differentiation via Metabolite MEHP-PPARγ Axis. (2022). Frontiers in Immunology. [Link]

  • Influence of Phthalates on in vitro Innate and Adaptive Immune Responses. (2015). PLoS ONE. [Link]

  • Structure-activity relationship of immunostimulatory effects of phthalates. (n.d.). Particle and Fibre Toxicology. [Link]

  • PPAR subtypes determine distinct modes of action of phthalate esters (PAEs) and per- and polyfluoroalkyl substances (PFAS) in disrupting human macrophage alternative activation. (2025). Toxicology. [Link]

  • In Vitro analysis of the effect of mono-(2-ethylhexyl) phthalate (MEHP) exposure on macrophage inflammatory responses in relationship to Leydig cell steroid production. (2025). Frontiers in Endocrinology. [Link]

  • The immunotoxicity of dibutyl phthalate on the macrophages in mice. (n.d.). Immunopharmacology and Immunotoxicology. [Link]

  • Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways. (2021). Environmental Science and Pollution Research. [Link]

  • A protocol for quantifying lymphocyte-mediated cytotoxicity using an impedance-based real-time cell analyzer. (n.d.). Nature Protocols. [Link]

  • Interplay Between Endocrine Disruptors and Immunity: Implications for Diseases of Autoreactive Etiology. (n.d.). Frontiers in Immunology. [Link]

  • Dysregulation of the Amniotic PPARγ Pathway by Phthalates: Modulation of the Anti-Inflammatory Activity of PPARγ in Human Fetal Membranes. (n.d.). MDPI. [Link]

  • ACTG Lab Man Lymphocyte Proliferation Assay February 2000. (n.d.). ACTG Network. [Link]

  • Detection and Quantification of Cytokines and Other Biomarkers. (n.d.). Methods in Molecular Biology. [Link]

  • Dibutyl Phthalate Augments Allergen-induced Lung Function Decline and Alters Human Airway Immunology. A Randomized Crossover Study. (2019). American Journal of Respiratory and Critical Care Medicine. [Link]

  • In Vitro analysis of the effect of mono-(2-ethylhexyl) phthalate (MEHP) exposure on macrophage inflammatory responses in relationship to Leydig cell steroid production. (2025). Frontiers in Endocrinology. [Link]

  • Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles. (n.d.). MDPI. [Link]

  • An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate. (n.d.). Frontiers in Oncology. [Link]

  • Macrophage Polarization and Phagocytosis Assay. (n.d.). Lonza. [Link]

  • Influence of Phthalates on in vitro Innate and Adaptive Immune Responses. (2015). ResearchGate. [Link]

  • ELISA Protocol. (2018). protocols.io. [Link]

  • Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review. (n.d.). Diagnostics. [Link]

  • Effects of Phthalate Esters (PAEs) on Cell Viability and Nrf2 of HepG2 and 3D-QSAR Studies. (2021). Semantic Scholar. [Link]

  • The Plasticizer Dibutyl Phthalate (DBP) Impairs Pregnancy Vascular Health: Insights into Calcium Signaling and Nitric Oxide Involvement. (n.d.). MDPI. [Link]

  • In Vitro Polarization of Murine Macrophage Protocol. (n.d.). Creative Diagnostics. [Link]

  • In Vitro analysis of the effect of mono-(2-ethylhexyl) phthalate (MEHP) exposure on macrophage inflammatory responses in relationship to Leydig cell steroid production. (2025). ResearchGate. [Link]

  • Cell proliferation and cytotoxicity assays. (n.d.). SciSpace. [Link]

  • Toxicity of Dibutyl phthalate (DBP) toward isolated human blood lymphocytes: Apoptosis initiated from intracellular calcium enhancement and mitochondrial/lysosomal cross talk. (2024). Food and Chemical Toxicology. [Link]

  • Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review. (n.d.). MDPI. [Link]

  • The Structure–Antioxidant Activity Relationship of Ferulates. (n.d.). MDPI. [Link]

  • Revealing the Impact of Mono(2‐ethylhexyl) Phthalate (MEHP) on Prostate Cancer Based on Network Toxicology and Molecular Docking Approaches. (n.d.). Environmental Toxicology. [Link]

  • Macrophage Polarization Assay. (n.d.). Creative Biolabs. [Link]

  • Health risks of phthalates: A review of immunotoxicity. (2022). Environmental Pollution. [Link]

  • The Ultimate Guide To Using Elisa Kits For Cytokine Detection. (2024). Biomatik. [Link]

  • The structure-activity relationship (SAR) for phthalate-mediated developmental and reproductive toxicity in males. (2019). Chemosphere. [Link]

  • Cytokine analysis - ELISA / CBA. (2022). Sanquin. [Link]

  • Influence of Phthalates on Cytokine Production in Monocytes and Macrophages: A Systematic Review of Experimental Trials. (2015). PLoS ONE. [Link]

  • Effects of Exposure to Plasticizers Di-(2-Ethylhexyl) Phthalate a. (n.d.). Longdom Publishing. [Link]

  • The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay. (n.d.). MDPI. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • CYTOKINE ELISA. (2011). Bowdish Lab. [Link]

  • Phthalate plasticizer di(2-ethyl-hexyl) phthalate induces cyclooxygenase-2 expression in gastric adenocarcinoma cells. (n.d.). ResearchGate. [Link]

  • Antioxidants in mitigating phthalate-induced male reproductive toxicity: A comprehensive review. (2024). Chemosphere. [Link]

  • The Cellular Effects of Di(2-ethylhexyl) Phthalate in Non-Malignant Colonic Epithelia Involve Oxidative Stress. (n.d.). MDPI. [Link]

  • Dibutyl phthalate exposure alters T-cell subsets in blood from allergen-sensitized volunteers. (n.d.). Indoor Air. [Link]

  • Phthalic Acid Esters: Natural Sources and Biological Activities. (2021). Molecules. [Link]

  • Diethylhexyl phthalate induces immune dysregulation and is an environmental immune disruptor. (2024). Journal of Hazardous Materials. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.